3,5-Diiodosalicylaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,5-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWSBJKVOUZCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180931 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2631-77-8 | |
| Record name | 3,5-Diiodosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Diiodosalicylaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2631-77-8 | |
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| Record name | 3,5-Diiodosalicylaldehyde | |
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| Record name | 3,5-diiodosalicylaldehyde | |
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| Record name | 3,5-Diiodosalicylaldehyde | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDZ9NS6YPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diiodosalicylaldehyde: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodosalicylaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, including the presence of two iodine atoms, a hydroxyl group, and an aldehyde functional group, make it a versatile precursor for the synthesis of a wide array of novel compounds, particularly Schiff bases and their metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key experimental protocols related to this compound, aimed at supporting researchers and professionals in drug development and scientific investigation.
Chemical Structure and Identification
This compound is a derivative of salicylaldehyde (B1680747) with iodine atoms substituted at the 3 and 5 positions of the benzene (B151609) ring.
IUPAC Name: 2-hydroxy-3,5-diiodobenzaldehyde[1]
Synonyms: 3,5-Diiodo-2-hydroxybenzaldehyde, Benzaldehyde, 2-hydroxy-3,5-diiodo-[1][2]
Chemical Formula: C₇H₄I₂O₂[2]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 373.91 g/mol | [1] |
| Appearance | White to yellow to green powder or crystals | |
| Melting Point | 109-110 °C | |
| Boiling Point | 304.6 ± 42.0 °C (Predicted) | |
| Solubility | Insoluble in water | |
| pKa | 6.12 ± 0.23 (Predicted) | |
| LogP (Octanol/Water) | 2.414 (Crippen Calculated Property) | |
| Density | 2.602 ± 0.06 g/cm³ (Predicted) | |
| CAS Number | 2631-77-8 | [1] |
| SMILES | O=Cc1cc(I)cc(I)c1O | |
| InChI | InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | [2] |
| InChIKey | MYWSBJKVOUZCIA-UHFFFAOYSA-N | [2] |
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 9.8-10.0 ppm). The phenolic hydroxyl proton (OH) signal is also a singlet and can be broad, appearing further downfield (around 11.5 ppm). The two aromatic protons will appear as doublets in the aromatic region (around 7.5-8.0 ppm), with their coupling constant indicating their meta relationship.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations of the ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibrations are expected at lower wavenumbers, typically below 600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approximately 374). Due to the presence of two iodine atoms, a characteristic isotopic pattern will be observed. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), iodine atoms (I), and other small neutral molecules, leading to fragment ions that can help confirm the structure.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from salicylic (B10762653) acid.
Step 1: Synthesis of 3,5-Diiodosalicylic Acid [3]
This procedure is adapted from Organic Syntheses.
-
Materials:
-
Salicylic acid (25 g, 0.18 mol)
-
Glacial acetic acid (390 cc)
-
Iodine monochloride (62 g, 0.38 mol)
-
Water
-
5% Sodium sulfite (B76179) solution (optional)
-
-
Procedure:
-
In a 2-liter beaker equipped with a mechanical stirrer, dissolve salicylic acid in 225 cc of glacial acetic acid.
-
With continuous stirring, add a solution of iodine monochloride in 165 cc of glacial acetic acid.
-
Add 725 cc of water to the mixture. A yellow precipitate of 3,5-diiodosalicylic acid will form.
-
Gradually heat the reaction mixture to 80°C on a hot plate while stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.
-
(Optional) If free iodine is present, it can be removed by adding a 5% sodium sulfite solution.
-
For purification, dissolve the crude solid (approximately 75 g) in 100 cc of warm acetone and filter by gravity.
-
Slowly add 400 cc of water to the filtrate with shaking to precipitate the purified 3,5-diiodosalicylic acid.
-
Filter the fine, flocculent precipitate by suction, wash with water, and dry to obtain the final product.
-
Step 2: Reduction of 3,5-Diiodosalicylic Acid to this compound
A general method for the reduction of a carboxylic acid to an aldehyde involves a two-step process: reduction to the corresponding alcohol followed by selective oxidation. Alternatively, specific reducing agents can directly convert the carboxylic acid to the aldehyde. A common laboratory method involves the use of lithium aluminum hydride (LAH) for the initial reduction, followed by oxidation with pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).[4][5]
-
General Procedure (Two-Step):
-
Reduction to Alcohol: The 3,5-diiodosalicylic acid is reduced to 2-hydroxy-3,5-diiodobenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent. The reaction is typically carried out at low temperatures and then quenched carefully.
-
Oxidation to Aldehyde: The resulting 2-hydroxy-3,5-diiodobenzyl alcohol is then selectively oxidized to this compound using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent like dichloromethane (B109758) (DCM).
-
Synthesis of a Schiff Base from this compound
This compound is a common starting material for the synthesis of Schiff bases. The following is a representative protocol for the condensation reaction with an amine.
-
Materials:
-
This compound
-
A primary amine (e.g., aniline (B41778) or a substituted aniline)
-
-
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of the primary amine in the same solvent.
-
Add the amine solution to the aldehyde solution dropwise with constant stirring at room temperature.
-
The reaction mixture is then typically refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the amine.
-
The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
After cooling, the solid product is collected by filtration, washed with cold ethanol or methanol, and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent.
-
Caption: Experimental workflow for the synthesis of a Schiff base.
Applications in Research and Drug Development
This compound is primarily utilized as a synthon for the creation of more complex molecules. Its derivatives, especially Schiff bases and their metal complexes, have shown a range of biological activities, including:
-
Antibacterial and Antifungal Activity: Schiff bases derived from this compound have demonstrated inhibitory effects against various bacterial and fungal strains.
-
Anticancer Activity: Some metal complexes of these Schiff bases have been investigated for their potential as anticancer agents.
-
Catalysis: Metal complexes incorporating ligands derived from this compound have been explored as catalysts in various organic transformations.
The presence of the iodine atoms can enhance the biological activity of the resulting compounds, potentially through increased lipophilicity or by participating in halogen bonding interactions with biological targets.
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in synthetic chemistry. Its well-defined chemical properties and reactivity make it an important precursor for the development of novel compounds with potential applications in medicine and materials science. This technical guide provides essential information for researchers to effectively and safely utilize this compound in their scientific endeavors. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.
References
Synthesis of 3,5-Diiodosalicylaldehyde from salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,5-diiodosalicylaldehyde from salicylaldehyde (B1680747), a key intermediate in the development of novel therapeutic agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying chemical transformations.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of Schiff bases and other complex molecules with potential therapeutic applications. The introduction of iodine atoms into the salicylaldehyde scaffold significantly influences the molecule's electronic and steric properties, often enhancing its biological activity. This guide focuses on the direct iodination of salicylaldehyde, a process of significant interest for its efficiency and atom economy.
Reaction and Mechanism
The synthesis of this compound from salicylaldehyde proceeds via an electrophilic aromatic substitution reaction. In this reaction, an electrophilic iodine species (I+) is generated in situ and subsequently attacks the electron-rich benzene (B151609) ring of salicylaldehyde. The hydroxyl (-OH) and aldehyde (-CHO) groups on the salicylaldehyde ring direct the incoming electrophile to the ortho and para positions. Due to the strong activating and ortho, para-directing effect of the hydroxyl group, the iodine atoms are predominantly introduced at positions 3 and 5.
The reaction is typically carried out in the presence of an iodinating agent and often an oxidizing agent to facilitate the formation of the electrophilic iodine species. Common iodinating systems include iodine in the presence of an oxidizing agent or a pre-formed electrophilic iodine reagent such as iodine monochloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Salicylaldehyde | |
| Key Reagents | Iodine, Sodium Iodide, Sodium Iodate (B108269) | [1] |
| Solvent | Ethanol (B145695)/Water or Methanol/Water mixture | [1] |
| Reaction Temperature | 25-70 °C | [1] |
| Reaction Time | 2-12 hours | [1] |
| Product | This compound | |
| Appearance | Yellow solid | |
| Molecular Formula | C₇H₄I₂O₂ | [2][3][4] |
| Molecular Weight | 373.91 g/mol | [2][3][4] |
| Melting Point | 109-110 °C | [5] |
| Purity (Typical) | >97% | [3] |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methodologies for the iodination of phenolic aldehydes[1][6].
Materials:
-
Salicylaldehyde (1.0 eq)
-
Iodine (I₂) (2.0 eq)
-
Sodium Iodide (NaI) (0.5 eq)
-
Sodium Iodate (NaIO₃) (0.4 eq)
-
Ethanol or Methanol
-
Acetic Acid
-
Phosphoric Acid
-
Deionized Water
-
Sodium Thiosulfate (B1220275) Solution (5% w/v)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a minimal amount of ethanol or methanol. To this solution, add acetic acid and phosphoric acid. The volume ratio of acetic acid to phosphoric acid can be varied from 1:2 to 2:1[1].
-
Addition of Iodinating Agents: While stirring, add sodium iodide (0.5 eq), iodine (2.0 eq), and sodium iodate (0.4 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 25-70 °C and maintain it for 2-12 hours, with continuous stirring[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a cold ethanol-water mixture to remove unreacted starting materials and soluble impurities. If the filtrate is colored due to excess iodine, wash the solid with a 5% sodium thiosulfate solution until the color disappears.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow diagram.
References
- 1. CN101161620A - Method for preparing iodo salicylaldehyde - Google Patents [patents.google.com]
- 2. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 3,5-二碘邻羟基苯醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Physical Properties of 3,5-Diiodosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical properties of 3,5-Diiodosalicylaldehyde, with a primary focus on its melting point. The information is compiled for professionals in research and development who require precise data and standardized protocols for handling this compound. This compound is a valuable intermediate in the synthesis of various compounds, including Schiff bases with potential antibacterial applications.[1][2][3]
Physical and Chemical Properties
This compound is a solid compound that appears as a white to yellow or green powder or crystal.[4] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄I₂O₂ | [1][5][6] |
| Molecular Weight | 373.91 g/mol | [1][5] |
| CAS Number | 2631-77-8 | [1][4][5] |
| Appearance | White to Yellow to Green powder to crystal | [4] |
| Melting Point | 109-110 °C | [4] |
| 107.0-111.0 °C | ||
| 107-108 °C | [3] | |
| Boiling Point (Predicted) | 304.6 ± 42.0 °C | [4] |
| Density (Predicted) | 2.602 ± 0.06 g/cm³ | [4] |
| Water Solubility | Insoluble | [4] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [4] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[7][8] For a pure substance, the melting range is typically narrow, often within 1-2 °C.[7] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[7][8][9] The following protocol details the capillary method for determining the melting point of this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered and dry)
-
Mortar and pestle (optional, if sample is not a fine powder)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[8]
-
If the sample consists of coarse crystals, gently grind it into a fine powder using a clean mortar and pestle.[8]
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Press the open end of the capillary tube into the powdered sample on the watch glass. A small amount of the solid will enter the tube.
-
To pack the sample into the sealed end, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube onto the benchtop.[9][11]
-
Repeat this process until the packed sample in the capillary tube is approximately 2-3 mm high.[9]
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): First, perform a quick measurement by heating the sample at a fast rate (e.g., 5-10 °C per minute) to get an approximate melting point.[9] Note the temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: Using a fresh sample in a new capillary tube, place it in the cooled apparatus.[9]
-
Rapidly heat the sample to a temperature about 20 °C below the approximate melting point found in the previous step.[9]
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[11]
-
-
Mixed Melting Point Technique (for Identity Confirmation):
-
To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[7][9]
-
Mix a small amount of the unknown sample with an authentic sample of this compound.
-
Determine the melting point of this mixture. If there is no depression or broadening of the melting range compared to the authentic sample, the unknown is likely the same compound.[7][9] If the melting point is depressed and the range is broadened, the unknown is a different substance.[7]
-
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound like this compound using its melting point.
Caption: Workflow for purity assessment via melting point determination.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 4. This compound CAS#: 2631-77-8 [m.chemicalbook.com]
- 5. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. athabascau.ca [athabascau.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. community.wvu.edu [community.wvu.edu]
- 10. davjalandhar.com [davjalandhar.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 3,5-Diiodosalicylaldehyde (CAS: 2631-77-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodosalicylaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group, a hydroxyl group, and two iodine atoms on the benzene (B151609) ring, makes it a versatile precursor for the synthesis of a wide range of compounds, particularly Schiff bases and their metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications in catalysis and sensing. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and data presentation for the scientific community.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 2631-77-8 | [1][2][3][4] |
| Molecular Formula | C₇H₄I₂O₂ | [1][2][3][4] |
| Molecular Weight | 373.91 g/mol | [1][2][3][4] |
| IUPAC Name | 2-hydroxy-3,5-diiodobenzaldehyde | [5] |
| Appearance | Solid | [1][3] |
| Melting Point | 109-110 °C | [1][3] |
| Solubility | Insoluble in water. | [6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum of this compound in CDCl₃ typically shows three distinct signals: a singlet for the aldehydic proton (CHO) at around 9.8 ppm, a singlet for the hydroxyl proton (OH) which can vary in chemical shift, and two doublets in the aromatic region corresponding to the two aromatic protons. The coupling constant between the aromatic protons is typically small (around 2-3 Hz), indicative of a meta-relationship. |
| ¹³C NMR | The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbon (C=O) will appear at the downfield region (around 190-200 ppm). The carbon attached to the hydroxyl group (C-OH) will also be downfield, and the two iodinated carbons will have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region (110-160 ppm). |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the hydroxyl group (O-H stretch, broad band around 3200-3400 cm⁻¹), the aldehydic C-H stretch (around 2850 and 2750 cm⁻¹), and a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1650-1670 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 374, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two iodine atoms. |
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] |
| H319: Causes serious eye irritation.[1][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| H335: May cause respiratory irritation.[1][3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves a two-step process starting from salicylic (B10762653) acid. The first step is the di-iodination of salicylic acid to form 3,5-diiodosalicylic acid, followed by the selective reduction of the carboxylic acid to the aldehyde.
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid
This procedure is adapted from the well-established method for the iodination of salicylic acid.[7]
Materials:
-
Salicylic acid
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Water
-
Acetone
-
5% Sodium sulfite (B76179) solution
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, dissolve salicylic acid (1.0 eq.) in glacial acetic acid.
-
With continuous stirring, add a solution of iodine monochloride (2.1 eq.) in glacial acetic acid to the reaction mixture.
-
Add water to the mixture, which will result in the precipitation of a yellow solid.
-
Heat the reaction mixture to approximately 80°C with stirring for about 40 minutes.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash it sequentially with acetic acid and then with water.
-
To remove any unreacted iodine, wash the solid with a 5% sodium sulfite solution until the color of the filtrate is no longer brown.
-
Recrystallize the crude product from an acetone-water mixture to obtain pure 3,5-diiodosalicylic acid.
Experimental Protocol: Reduction of 3,5-Diiodosalicylic Acid to this compound
The selective reduction of the carboxylic acid to an aldehyde can be achieved via a two-step process: conversion to an acid chloride followed by reduction.
Step 1: Synthesis of 3,5-Diiodosalicyl Chloride
Materials:
-
3,5-Diiodosalicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a suspension of 3,5-diiodosalicylic acid (1.0 eq.) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-diiodosalicyl chloride, which can be used in the next step without further purification.
Step 2: Reduction of 3,5-Diiodosalicyl Chloride to this compound
A controlled reduction is necessary to prevent over-reduction to the alcohol. The Rosenmund reduction or reduction with specific hydrides at low temperatures are suitable methods.
Materials:
-
3,5-Diiodosalicyl chloride
-
Palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst (for Rosenmund reduction)
-
Quinoline-sulfur (catalyst poison)
-
Anhydrous toluene or xylene
-
Hydrogen gas
-
OR Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure (Rosenmund Reduction):
-
Dissolve the crude 3,5-diiodosalicyl chloride in anhydrous toluene.
-
Add the Pd/BaSO₄ catalyst and a small amount of the quinoline-sulfur poison.
-
Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature (e.g., 80-120°C).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter off the catalyst.
-
Wash the filtrate with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude this compound by recrystallization or column chromatography.
Applications in Organic Synthesis: Synthesis of Schiff Bases
A primary application of this compound is in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases are valuable ligands in coordination chemistry and have been investigated for their biological activities.
Experimental Protocol: General Synthesis of a Schiff Base from this compound
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol (B145695) or methanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate container, dissolve the primary amine (1.0 eq.) in ethanol.
-
Add the solution of the primary amine dropwise to the stirred solution of this compound.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Potential Applications in Drug Development
The derivatives of this compound, particularly Schiff bases and their metal complexes, have shown promise in various areas of drug development. The presence of iodine atoms can enhance the lipophilicity of the molecules, potentially improving their membrane permeability and bioavailability. Furthermore, the Schiff base linkage and the overall molecular geometry are crucial for biological activity.
-
Antimicrobial Agents: Many Schiff bases derived from this compound have been reported to exhibit significant antibacterial and antifungal activities. The diiodo-substitution pattern is often associated with enhanced antimicrobial efficacy.
-
Anticancer Agents: Certain metal complexes of these Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The coordination of a metal ion can introduce new mechanisms of action, such as DNA binding and cleavage, or the inhibition of key enzymes.
-
Enzyme Inhibitors: The structural features of these compounds make them potential candidates for the design of enzyme inhibitors, targeting specific active sites through hydrogen bonding, hydrophobic interactions, and coordination with metal cofactors.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and its key application in the preparation of Schiff bases. The experimental protocols and tabulated data are intended to be a useful resource for researchers and scientists working in drug development and related fields. The continued exploration of derivatives of this compound is likely to lead to the discovery of new compounds with important biological activities and practical applications.
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,5-二碘邻羟基苯醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide to the Biological Activities of 3,5-Diiodosalicylaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodosalicylaldehyde and its derivatives, particularly Schiff bases and their metal complexes, have emerged as a versatile class of compounds with a broad spectrum of biological activities. The presence of iodine atoms on the salicylaldehyde (B1680747) ring, combined with the azomethine group of the Schiff base linkage, contributes to their potent antimicrobial, anticancer, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of this compound Derivatives
The primary route for synthesizing the biologically active derivatives of this compound involves the condensation reaction with various primary amines to form Schiff bases. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol, often with catalytic amounts of acid. The resulting Schiff base ligands can then be complexed with various metal ions to enhance their biological efficacy.
A general synthetic scheme involves dissolving this compound in ethanol, followed by the addition of an equimolar amount of the desired amine. The reaction mixture is then refluxed for a period, after which the Schiff base product often precipitates and can be purified by recrystallization.
Biological Activities
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer potential is often attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (6P) | BGC823 (human gastric cancer) | 3.61 | [1] |
| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (7P) | BGC823 (human gastric cancer) | 3.45 | [1] |
| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (6B) | BGC823 (human gastric cancer) | 18.10 | [1] |
| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (7B) | BGC823 (human gastric cancer) | 27.50 | [1] |
| Palladium complex of a Schiff base | HT-1080 (fibrosarcoma) | 13.24 ± 1.21 | [2] |
| Palladium complex of a Schiff base | A-549 (lung carcinoma) | 25.24 ± 0.91 | [2] |
| Palladium complex of a Schiff base | MCF-7 (breast adenocarcinoma) | 38.14 ± 1.19 | [2] |
| Palladium complex of a Schiff base | MDA-MB-231 (breast adenocarcinoma) | 31.21 ± 2.56 | [2] |
Mechanism of Anticancer Action
Studies on salicylaldehyde-amino acid Schiff base copper complexes have indicated that their anticancer activity is mediated through the induction of apoptosis and cell cycle arrest in cancer cells.[1] A proposed mechanism involves the downregulation of the p53 tumor suppressor protein, leading to the inhibition of cell proliferation.[1][3]
Antimicrobial Activity
This compound derivatives, particularly their Schiff bases and metal complexes, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The lipophilicity of these compounds is believed to facilitate their transport across microbial cell membranes.
Quantitative Antimicrobial Data (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. faecalis | E. coli | K. pneumoniae | C. albicans | Reference |
| Spiroquinoline-indoline-dione (4b) | 750 | >6000 | - | - | - | [4] |
| Spiroquinoline-indoline-dione (4h) | 750 | 375 | - | - | - | [4] |
| Furan-Derived Chalcone (2a) | 256 | - | 512 | - | - | [5] |
| Furan-Derived Chalcone (2b) | 256 | - | - | - | - | [5] |
| Furan-Derived Chalcone (2c) | 256 | - | 1024 | - | - | [5] |
Enzyme Inhibition
Certain derivatives of this compound have been investigated for their potential to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.
Quantitative Enzyme Inhibition Data
| Compound/Derivative | Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (5) | AChE | - | 20.58 ± 0.35 | - | [6] |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (7) | BChE | - | 21.84 ± 0.40 | - | [6] |
Structure-Activity Relationship (SAR)
The biological activity of salicylaldehyde Schiff bases is significantly influenced by the nature of the substituents on both the salicylaldehyde and the amine-derived portions of the molecule. For antimicrobial and anticancer activities, chelation with metal ions often enhances the biological effect by increasing lipophilicity and facilitating penetration through cell membranes.[7] Furthermore, the presence of electron-donating or withdrawing groups can modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets.[7]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Disk Diffusion Method for Antimicrobial Susceptibility
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of acetylcholinesterase.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test inhibitor.
-
Reaction Mixture: In a 96-well plate, add buffer, DTNB, the test inhibitor at various concentrations, and the acetylcholinesterase enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value can be determined from a dose-response curve.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structures for enhanced potency and selectivity, and conducting in vivo studies to validate their therapeutic potential.
References
- 1. Effects of ternary complexes of copper with salicylaldehyde-amino acid Schiff base coordination compounds on the proliferation of BGC823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Discovery and History of Halogenated Salicylaldehydes for Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated salicylaldehydes are a class of aromatic compounds that have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. These molecules, characterized by a salicylaldehyde (B1680747) core functionalized with one or more halogen atoms, serve as versatile precursors for the synthesis of a wide array of more complex structures, including Schiff bases, chalcones, and various heterocyclic compounds. The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto the salicylaldehyde scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability.[1] This modulation of properties often translates into enhanced biological activity, making halogenated salicylaldehydes and their derivatives promising candidates for drug discovery and development.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated salicylaldehydes, with a focus on their applications in drug development.
Discovery and Historical Perspective
The journey of halogenated salicylaldehydes is intrinsically linked to the development of fundamental organic reactions for the formylation of phenols. Two cornerstone reactions, the Reimer-Tiemann reaction and the Duff reaction, laid the groundwork for the synthesis of salicylaldehydes and their subsequent halogenated analogs.
The Dawn of Salicylaldehyde Synthesis: The Reimer-Tiemann and Duff Reactions
The Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876, was a pivotal discovery that allowed for the ortho-formylation of phenols.[3][4][5] This reaction typically involves the treatment of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, leading to the formation of the corresponding salicylaldehyde.[4] The electrophilic species in this reaction is dichlorocarbene (B158193) (:CCl2), which preferentially attacks the electron-rich ortho position of the phenoxide ion.[4]
Decades later, in 1932, James C. Duff developed the Duff reaction , which provided an alternative method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as glycerol (B35011) and boric acid, or later, acetic acid or trifluoroacetic acid.[6][7][8][9][10] The Duff reaction is particularly useful for phenols with electron-donating substituents and generally favors ortho-formylation.[8]
The Advent of Halogenation
While the Reimer-Tiemann and Duff reactions provided access to the basic salicylaldehyde structure, the specific timeline for the first synthesis of halogenated salicylaldehydes is less discrete and appears to have evolved with the broader understanding of electrophilic aromatic substitution reactions.
The direct halogenation of phenols was a known reaction, and it is plausible that early investigations into the reactivity of salicylaldehyde included its halogenation. For instance, the synthesis of 5-bromosalicylaldehyde (B98134) was first reported in the early 20th century. This was likely achieved through the direct bromination of salicylaldehyde, a reaction that is still commonly used today.
The synthesis of other halogenated salicylaldehydes followed as methods for introducing different halogens onto aromatic rings became more refined. The development of specific halogenating agents and the application of the Reimer-Tiemann and Duff reactions to already halogenated phenols expanded the library of available halogenated salicylaldehydes.
Synthesis of Halogenated Salicylaldehydes
The synthesis of halogenated salicylaldehydes can be broadly categorized into two main strategies:
-
Direct halogenation of salicylaldehyde: This involves the introduction of a halogen atom onto the pre-formed salicylaldehyde ring.
-
Formylation of a halogenated phenol: This involves formylating a phenol that already contains the desired halogen substituent(s).
Synthesis of Brominated Salicylaldehydes
5-Bromosalicylaldehyde is a commonly used intermediate. Its synthesis is typically achieved by the direct bromination of salicylaldehyde.
| Parameter | Value | Reference |
| Starting Material | Salicylaldehyde | |
| Reagent | Liquid Bromine in Carbon Tetrachloride | |
| Molar Ratio (Salicylaldehyde:Bromine) | 1:2 to 1:3 | |
| Solvent | Carbon Tetrachloride | |
| Reaction Time | 1-2 hours | |
| Purification | Filtration, washing with absolute ethanol (B145695), recrystallization | |
| Yield | 76.9% |
Synthesis of Chlorinated Salicylaldehydes
3,5-Dichlorosalicylaldehyde is another important building block. A common synthetic route involves the Duff reaction using 2,4-dichlorophenol (B122985) as the starting material.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorophenol | |
| Reagents | Hexamethylenetetramine (HMTA), Methanesulfonic acid | |
| Reaction Temperature | 100 °C | |
| Reaction Time | 1.5 hours | |
| Work-up | Dilution with ethyl acetate (B1210297), washing with water and saturated sodium bicarbonate, drying with anhydrous magnesium sulfate (B86663) | |
| Purification | Column chromatography (ethyl acetate/hexane (B92381) gradient) | |
| Yield | 64% | |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.39 (s, 1H), 7.64 (s, 1H), 7.52 (s, 1H) |
Synthesis of Iodinated Salicylaldehydes
5-Iodosalicylaldehyde can be synthesized from salicylaldehyde using N-iodosuccinimide (NIS) as the iodinating agent.
| Parameter | Value | Reference |
| Starting Material | Salicylaldehyde | |
| Reagents | N-Iodosuccinimide (NIS), Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (catalyst) | |
| Solvent | Dichloromethane or 1,2-dichloroethane | |
| Reaction Conditions | Room temperature or reflux | |
| Purification | Fast column chromatography (hexane/ethyl acetate) |
Synthesis of Fluorinated Salicylaldehydes
The synthesis of fluorinated salicylaldehydes can be more challenging. One approach to 5-fluorosalicylaldehyde involves a multi-step process starting from p-nitrophenyl chloride. A key step is the improved Duff formylation of p-fluorophenol.
| Parameter | Value | Reference |
| Starting Material | p-Fluorophenol | |
| Reaction Type | Improved Duff Formylation | |
| Overall Yield (from p-nitrophenyl chloride) | up to 23.5% |
3-Fluorosalicylaldehyde can be prepared by the fluorination of salicylaldehyde with reagents like ferrous fluoride. Another method involves the reaction of ortho-fluorophenol with a boron-containing compound and a formaldehyde (B43269) source.
| Parameter | Value | Reference |
| Starting Material | ortho-Fluorophenol | |
| Reagents | Boron oxide, Trioxane | |
| Solvent | Xylene | |
| Reaction Temperature | 115-145 °C | |
| Yield | 24.8% |
Experimental Protocols
General Synthesis of 5-Bromosalicylaldehyde
Materials:
-
Salicylaldehyde
-
Liquid bromine
-
Carbon tetrachloride
-
Absolute ethanol
-
Three-necked flask
-
Dropping funnel
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve salicylaldehyde in carbon tetrachloride.
-
Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution with constant stirring. The molar ratio of salicylaldehyde to bromine should be between 1:2 and 1:3.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature.
-
After the reaction is complete, filter the mixture to collect the solid product.
-
Wash the collected white powder with absolute ethanol.
-
Recrystallize the product from absolute ethanol to obtain pure 5-bromosalicylaldehyde crystals.
-
Dry the crystals under vacuum.
General Synthesis of 3,5-Dichlorosalicylaldehyde
Materials:
-
2,4-Dichlorophenol
-
Hexamethylenetetramine (HMTA)
-
Methanesulfonic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask with reflux condenser and stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel, ethyl acetate, hexane)
Procedure:
-
In a reaction flask, dissolve 2,4-dichlorophenol and hexamethylenetetramine in methanesulfonic acid.
-
Heat the reaction mixture to 100 °C and stir for 1.5 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford 3,5-dichloro-2-hydroxybenzaldehyde as a yellow oil.
Quantitative Data
The following tables summarize key quantitative data for some common halogenated salicylaldehydes.
Table 1: Physical Properties of Halogenated Salicylaldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | 104-106 | White to light yellow powder | 1761-61-1 |
| 3,5-Dichlorosalicylaldehyde | C₇H₄Cl₂O₂ | 191.01 | 95-97 | Light yellow crystalline powder | 90-60-8 |
| 5-Iodosalicylaldehyde | C₇H₅IO₂ | 248.02 | 109-110 | Pale yellow to brown solid | 1761-62-2 |
| 5-Fluorosalicylaldehyde | C₇H₅FO₂ | 140.11 | 82-85 | White to off-white powder | 347-54-6 |
| 3-Fluorosalicylaldehyde | C₇H₅FO₂ | 140.11 | 68-70 | White to off-white powder | 394-50-3 |
| 5-Bromo-3-fluorosalicylaldehyde | C₇H₄BrFO₂ | 219.01 | 112-116 | Not specified | 251300-28-4 |
Table 2: Spectroscopic Data of Halogenated Salicylaldehydes
| Compound | ¹H NMR (δ ppm, Solvent) | IR (cm⁻¹) |
| 3,5-Dichlorosalicylaldehyde | 11.39 (s, 1H, OH), 7.64 (s, 1H, ArH), 7.52 (s, 1H, ArH) (CDCl₃) | Not specified |
| 5-Bromosalicylaldehyde | Not specified | Not specified |
| 5-Iodosalicylaldehyde | Not specified | Not specified |
| 5-Fluorosalicylaldehyde | Not specified | Not specified |
Note: Detailed spectroscopic data is often found within specific research articles and may vary slightly based on the solvent and instrument used.
Biological Activities and Signaling Pathways
Halogenated salicylaldehydes and their derivatives, particularly Schiff bases, have demonstrated a range of biological activities, with anticancer and antimicrobial effects being the most prominent. The introduction of halogens can enhance the lipophilicity of the molecules, facilitating their passage through cell membranes and interaction with intracellular targets.[2]
Anticancer Activity
Several studies have highlighted the potential of halogenated salicylaldehydes and their metal complexes as anticancer agents. Their mechanisms of action are often multifactorial and can involve the following signaling pathways:
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some halogenated salicylaldehyde derivatives have been shown to induce apoptosis in cancer cells.[11] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[12][13][14][15]
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Certain halogenated salicylaldehyde compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cells from dividing.[16][17][18][19][20] This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Generation of Reactive Oxygen Species (ROS): Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells. While moderate levels of ROS can promote cancer cell proliferation, excessive ROS can lead to oxidative stress and cell death.[21][22][23][24][25] Some halogenated salicylaldehyde derivatives have been shown to increase intracellular ROS levels in cancer cells, pushing them beyond a tolerable threshold and inducing apoptosis.
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) play a central role in this process. While direct inhibition by halogenated salicylaldehydes is not extensively documented, metal complexes of their Schiff base derivatives have shown potential to interfere with the VEGF/VEGFR2 signaling pathway, thereby inhibiting angiogenesis.[2][26][27][28]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the biological activity of halogenated salicylaldehydes.
Caption: Apoptosis signaling pathways potentially modulated by halogenated salicylaldehyde derivatives.
Caption: Cell cycle arrest pathways potentially induced by halogenated salicylaldehyde derivatives.
Caption: Proposed mechanism of ROS generation induced by halogenated salicylaldehyde derivatives.
Conclusion
Halogenated salicylaldehydes represent a historically significant and synthetically valuable class of compounds. From their origins in the foundational formylation reactions of phenols to their current role as key intermediates in the development of novel therapeutics, their journey highlights the continuous evolution of organic and medicinal chemistry. The ability to fine-tune their physicochemical and biological properties through the strategic placement of different halogen atoms makes them a continuing focus of research. The detailed synthetic protocols and an understanding of their impact on critical cellular signaling pathways, as outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the therapeutic potential of these versatile molecules. Future research will likely focus on elucidating more detailed structure-activity relationships, identifying specific molecular targets, and developing novel halogenated salicylaldehyde derivatives with improved efficacy and safety profiles for a range of diseases.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. grokipedia.com [grokipedia.com]
- 6. About: Duff reaction [dbpedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Duff Reaction [drugfuture.com]
- 10. orgsyn.org [orgsyn.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biorbyt.com [biorbyt.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 18. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. wjgnet.com [wjgnet.com]
- 24. Reactive Oxygen Species: The Achilles' Heel of Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorbyt.com [biorbyt.com]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cusabio.com [cusabio.com]
- 28. assaygenie.com [assaygenie.com]
3,5-Diiodosalicylaldehyde molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data for 3,5-Diiodosalicylaldehyde, a compound often utilized in the synthesis of Schiff bases and other complex organic molecules.
Chemical Identity and Properties
This compound is an aromatic aldehyde compound. Its chemical structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and two iodine atoms. The molecular formula of this compound is C₇H₄I₂O₂.[1][2][3][4] Its molecular weight is approximately 373.91 g/mol .[1][4][5] Other identifiers for this chemical include the CAS Registry Number 2631-77-8.[1][2][3]
The table below summarizes the key quantitative data for this compound.
| Parameter | Value | References |
| Molecular Formula | C₇H₄I₂O₂ | [1][2][3][4] |
| Molecular Weight | 373.91 g/mol | [1][4][5] |
| Alternate Molecular Weight | 373.9144 g/mol | [2][3] |
| CAS Number | 2631-77-8 | [1][2][3] |
| EC Number | 220-117-2 | [1] |
| Melting Point | 109-110 °C | [6] |
Logical Relationship Diagram
The following diagram illustrates the logical connection between the compound's name, its chemical formula, and its molecular weight.
References
- 1. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound (CAS 2631-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound CAS#: 2631-77-8 [m.chemicalbook.com]
Potential Research Areas for Di-iodinated Salicylaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-iodinated salicylaldehydes, particularly 3,5-diiodosalicylaldehyde, are versatile chemical intermediates with significant potential across various scientific disciplines. Their unique structural features, including the reactive aldehyde and hydroxyl groups, coupled with the influence of iodine substituents, make them valuable building blocks for the synthesis of novel compounds with diverse biological and material properties. This technical guide provides an in-depth overview of the synthesis, properties, and promising research avenues for di-iodinated salicylaldehydes, including their applications in medicinal chemistry, materials science, and analytical chemistry. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further exploration and innovation in this field.
Introduction
Salicylaldehyde (B1680747) and its derivatives have long been recognized for their broad utility in organic synthesis and their diverse biological activities. The introduction of iodine atoms onto the salicylaldehyde scaffold significantly modifies its electronic and steric properties, leading to enhanced or novel functionalities. Di-iodinated salicylaldehydes, with this compound being the most prominent example, serve as key precursors for a wide range of derivatives, including Schiff bases, metal complexes, and fluorescent probes. This guide aims to consolidate the current knowledge on di-iodinated salicylaldehydes and to highlight their potential in emerging research areas.
Synthesis of Di-iodinated Salicylaldehydes
The primary route for the synthesis of di-iodinated salicylaldehydes involves the direct iodination of salicylaldehyde. The reaction conditions can be tuned to control the degree and regioselectivity of iodination.
General Synthesis Workflow
The synthesis of this compound typically involves the electrophilic substitution of salicylaldehyde with an iodinating agent in the presence of an acid catalyst and an oxidizing agent.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Iodine and Potassium Iodate (B108269) [1]
This method, adapted from a patent, provides a straightforward route to this compound.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Ethanol (CH₃CH₂OH)
-
Acetic acid (CH₃COOH)
-
Phosphoric acid (H₃PO₄)
-
Iodine (I₂)
-
Potassium iodate (KIO₃)
-
Water (H₂O)
Procedure:
-
In a 125 mL single-neck flask equipped with a magnetic stirrer, dissolve 2 mL of salicylaldehyde in 5 mL of ethanol.
-
To the stirred solution, add 5 mL of acetic acid and 5 mL of phosphoric acid.
-
Add 2.54 g of iodine (I₂) and 2.14 g of potassium iodate (KIO₃) to the mixture.
-
Heat the reaction mixture in a water bath at 50-70 °C with continuous stirring for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, add water to the reaction mixture to precipitate the product.
-
Filter the precipitate using suction filtration.
-
Wash the collected solid with a 1:1 water-ethanol solution.
-
Dry the purified product to obtain this compound as a crystalline solid.
Characterization Data for this compound: [1]
-
Melting Point: 101-103 °C
-
ESI-MS: m/z 373.87 [M-H]⁻
-
IR (KBr, cm⁻¹): 3425 (O-H), 3018 (Ar-H), 1687 (C=O), 560 (Ar-I)
-
¹H NMR (CDCl₃, δ ppm): 11.75 (s, 1H, -OH), 9.72 (s, 1H, -CHO), 8.26 (s, 1H, Ar-H), 7.86 (s, 1H, Ar-H)
Physicochemical Properties and Spectral Data
The introduction of two iodine atoms significantly impacts the physical and chemical properties of the salicylaldehyde molecule.
| Property | Value for this compound | Reference |
| CAS Number | 2631-77-8 | [2][3] |
| Molecular Formula | C₇H₄I₂O₂ | [2][3] |
| Molecular Weight | 373.91 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 109-110 °C (lit.) | [2] |
| Purity | 97% | [3] |
Potential Research Areas
The unique chemical structure of di-iodinated salicylaldehydes opens up a wide array of potential research and application areas.
Medicinal Chemistry
Di-iodinated salicylaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant antimicrobial activity. The lipophilicity conferred by the iodine atoms may facilitate membrane transport, enhancing their efficacy.
| Compound Type | Test Organism | MIC (μg/mL) | Reference |
| This compound Schiff bases | Bacillus subtilis | Varies | [4] |
| This compound Schiff bases | Staphylococcus aureus | Varies | [4] |
| This compound Schiff bases | Enterococcus faecalis | Varies | [4] |
| This compound Schiff bases | Pseudomonas aeruginosa | Varies | [4] |
| This compound Schiff bases | Escherichia coli | Varies | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using the broth microdilution method.
Materials:
-
Test compounds (di-iodinated salicylaldehyde derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution with MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The phenolic hydroxyl group in di-iodinated salicylaldehydes suggests potential antioxidant activity. This can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound Type | IC₅₀ (μg/mL) - DPPH Assay | Reference |
| Salicylaldehyde Derivatives | Varies | [5][6] |
| Data for di-iodinated salicylaldehydes specifically is limited and presents a research opportunity. |
Experimental Protocol: DPPH Radical Scavenging Assay [7]
Materials:
-
Test compounds
-
DPPH solution in methanol
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Mix 1 mL of each concentration with 4 mL of a 0.004% methanolic solution of DPPH.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm against a blank.
-
Calculate the percentage of radical scavenging activity.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
Recent studies have highlighted the potential of salicylaldehyde-based compounds as anticancer agents and enzyme inhibitors. For instance, a salicylaldehyde-based compound, DDO-02267, has been identified as a covalent inhibitor of the m6A RNA demethylase ALKBH5, which is implicated in cancer development.[8][9] This suggests that di-iodinated salicylaldehydes could be explored as scaffolds for designing potent and selective enzyme inhibitors for cancer therapy.
Targeting Signaling Pathways:
Di-iodinated salicylaldehydes and their derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and STAT3 pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97 2631-77-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m6A-RNA demethylase ALKBH5 inhibitors for the treatment of glioblastoma - Tariq Rana [grantome.com]
An In-Depth Technical Guide to the Safe Handling and Laboratory Use of 3,5-Diiodosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental applications for 3,5-Diiodosalicylaldehyde, a key intermediate in synthetic chemistry. The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.
Core Safety and Hazard Information
This compound is a combustible solid that is classified as an irritant.[1] Adherence to strict safety protocols is essential to mitigate potential risks. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
GHS Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:
-
Pictogram:
-
GHS07 (Exclamation Mark)[1]
-
-
Signal Word:
-
Warning[1]
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
-
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn to prevent skin contact.
-
Body Protection: A laboratory coat is necessary to protect personal clothing from contamination.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. For operations that may generate significant dust, a NIOSH-approved respirator (such as a type N95 dust mask) is recommended.[1]
Data Presentation: Physical, Chemical, and Toxicological Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₄I₂O₂ |
| Molecular Weight | 373.91 g/mol |
| Appearance | White to yellow to green powder or crystals[4] |
| Melting Point | 108-110 °C[4] |
| Boiling Point | 304.6 °C at 760 mmHg (Predicted)[4] |
| Solubility | Insoluble in water[4] |
| Density | 2.602 g/cm³ (Predicted)[4] |
Table 2: Toxicological Data
| Parameter | Value |
| Acute Oral Toxicity (LD50) | Data not readily available |
| Acute Dermal Toxicity (LD50) | Data not readily available |
| Acute Inhalation Toxicity (LC50) | Data not readily available |
| Primary Hazards | Skin, eye, and respiratory tract irritant[1][2] |
Experimental Protocols
This compound is a versatile reagent commonly used in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases and their metal complexes have been investigated for their biological activities.
Synthesis of a Schiff Base from this compound and 4-Methoxyaniline
This protocol details the synthesis of a Schiff base ligand via a condensation reaction.
Materials:
-
This compound (0.37 g, 0.98 mmol)
-
4-Methoxyaniline (0.12 g, 0.98 mmol)
-
Ethanol (B145695) (10 mL)
-
Ether
-
Heating mantle or hot plate with stirring capability
-
Reaction flask and condenser
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve 0.37 g of this compound in 5 mL of hot ethanol.
-
In a separate container, dissolve 0.12 g of 4-Methoxyaniline in 5 mL of ethanol.
-
Add the 4-Methoxyaniline solution to the hot solution of this compound. An orange precipitate should form immediately.
-
Heat the reaction mixture to boiling and maintain for 3 hours under reflux.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the resulting orange precipitate.
-
Wash the collected solid with boiling ethanol and then with ether.
-
Dry the final product under a vacuum.
Mandatory Visualizations
General Laboratory Safety Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Workflow for Schiff Base Synthesis
Caption: Step-by-step workflow for the synthesis of a Schiff base.
Storage and Disposal
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place.[3] It should be kept away from incompatible materials such as strong oxidizing agents. The storage class for this compound is 11: Combustible Solids.[1]
Disposal
As a halogenated organic compound, this compound and its waste products must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[5] This includes any unused product, reaction residues, and contaminated materials (e.g., filter paper, gloves).
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The recommended disposal method for larger quantities is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
By following these guidelines, researchers can safely handle and utilize this compound in their laboratory work while minimizing risks to themselves and the environment.
References
Methodological & Application
Application Notes and Protocols for the Formation of Metal Complexes with 3,5-Diiodosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodosalicylaldehyde is a versatile starting material for the synthesis of a variety of metal complexes, primarily through the formation of Schiff base ligands. These complexes are of significant interest in medicinal chemistry and drug development due to their potential as anticancer, antibacterial, and antifungal agents. The introduction of iodine atoms into the salicylaldehyde (B1680747) backbone can enhance the biological activity of the resulting metal complexes. This document provides detailed protocols for the synthesis and characterization of metal complexes derived from this compound, along with a summary of their key properties and potential applications.
The general synthetic strategy involves a two-step process: first, the condensation of this compound with a primary amine to form a Schiff base ligand, followed by the coordination of this ligand to a metal ion. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[1]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from this compound and a Primary Amine
This protocol describes a general method for the synthesis of a Schiff base ligand, a necessary precursor for the formation of the target metal complexes.
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., 4-methoxyaniline, sulfamethazine) (1 equivalent)[2][3]
-
Ethanol (B145695) (solvent)[2]
-
Formic acid (catalyst, optional)[2]
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve this compound in hot ethanol in a round-bottom flask.[2]
-
In a separate container, dissolve the primary amine in ethanol.
-
Add the ethanolic solution of the primary amine to the hot solution of this compound with stirring. An immediate precipitate may be observed.[2]
-
If desired, add a few drops of a catalyst, such as formic acid, to the reaction mixture.[2]
-
Attach a reflux condenser and heat the mixture to reflux for a period of 3 to 4.5 hours.[2]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated Schiff base ligand by filtration.
-
Wash the product with boiling ethanol and then with ether to remove any unreacted starting materials.[2]
-
Dry the purified Schiff base ligand in a vacuum desiccator.
-
Characterize the synthesized ligand using appropriate analytical techniques such as melting point determination, FTIR, ¹H NMR, and elemental analysis.
Protocol 2: Synthesis of a Metal(II) Complex with a this compound-Derived Schiff Base Ligand
This protocol outlines the general procedure for the complexation of a Schiff base ligand with a divalent metal salt.
Materials:
-
Schiff base ligand (derived from this compound) (2 equivalents)
-
Metal(II) salt (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂, Pd(OAc)₂) (1 equivalent)[2][4]
-
Methanol (B129727) or Ethanol (solvent)[5]
-
Round-bottom flask
-
Stirring plate and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent, such as methanol or hot ethanol, in a round-bottom flask.[5][6]
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with vigorous stirring.[5]
-
Heat the reaction mixture with stirring for a period of 3 to 4 hours. A precipitate of the metal complex should form.[5][6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the product with the reaction solvent (e.g., ethanol) to remove any unreacted ligand or metal salt.[6]
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.[6]
-
Characterize the synthesized metal complex using techniques such as melting point determination, UV-Vis spectroscopy, FTIR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.[4]
Data Presentation
The following tables summarize representative quantitative data for Schiff base ligands derived from this compound and their corresponding metal complexes.
Table 1: Physicochemical Data of a Representative Schiff Base Ligand
| Property | Value | Reference |
| Ligand Name | 2,4-diiodo-6-(((4-methoxyphenyl)imino)methyl)phenol | [2] |
| Molecular Formula | C₁₄H₁₁I₂NO₂ | [2] |
| Molecular Weight ( g/mol ) | 478.94 | [2] |
| Yield (%) | 74 | [2] |
| Melting Point (°C) | 158 | [2] |
| Appearance | Orange fine crystalline powder | [2] |
Table 2: Physicochemical and Analytical Data of a Representative Metal Complex
| Property | Value | Reference |
| Complex Name | Bis(2,4-diiodo-6-(((4-methoxyphenyl)imino)methyl)phenolato)palladium(II) | [2] |
| Molecular Formula | C₂₈H₂₀I₄N₂O₄Pd | [2] |
| Molecular Weight ( g/mol ) | 1062.28 | [2] |
| Yield (%) | 76 | [2] |
| Appearance | Orange crystals | [2] |
| Elemental Analysis (%) | Calculated: C, 31.66; H, 1.88; I, 47.78; N, 2.64; Pd 10.02 | [2] |
| Found: C, 31.90; H, 1.50; I, 47.40; N, 2.90; Pd 10.50 | [2] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general structure of the synthesized compounds.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Logical relationship of reactants to the final metal complex product.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 3,5-Diiodosalicylaldehyde
Introduction
3,5-Diiodosalicylaldehyde is a versatile aromatic aldehyde frequently employed in the synthesis of Schiff bases and other condensation products. The presence of two iodine atoms on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule, making its derivatives of interest for applications in medicinal chemistry, coordination chemistry, and materials science. This document provides detailed protocols for the condensation reaction of this compound with primary amines to form Schiff bases, a reaction of fundamental importance in the development of novel chemical entities. The methodologies outlined are intended for researchers, scientists, and drug development professionals.
Key Reaction:
The primary reaction discussed is the condensation of this compound with a generic primary amine (R-NH₂) to yield a Schiff base (imine). This reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes various reported reaction conditions for the synthesis of Schiff bases from this compound. This data is compiled from multiple sources to provide a comparative overview for researchers.
| Product (Schiff Base) | Reactant 2 (Amine) | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Sulfamethazine | Methanol | Not specified | 4 h | Reflux | - | [1] |
| 2,4-diiodo-6-[(2-morpholin-4-yl-ethylimino)-methyl]-phenol | 2-morpholinoethylamine | Ethanol (B145695) | Not specified | - | - | - | [2] |
| 2,4-diiodo-6-[(3-morpholin-4-yl-propylimino)-methyl]-phenol | 3-morpholinopropylamine | Ethanol | Not specified | - | - | - | [2] |
| Ligand 1 (from 4-Methoxyaniline) | 4-Methoxyaniline | Ethanol | None | 3 h | Boiling | 74 | [3] |
| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide | Sulfathiazole | Methanol | Not specified | 4 h | Heat | - | [4] |
| Schiff base with 2-chloroaniline | 2-chloroaniline | Methanol | None | 5 days | Room Temperature | - | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis, purification, and characterization of Schiff bases derived from this compound.
Protocol 1: General Synthesis of Schiff Bases via Condensation
This protocol describes a common method for the synthesis of a Schiff base from this compound and a primary amine in an alcoholic solvent.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid or Formic Acid (optional, catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolution of Aldehyde: To a round-bottom flask, add this compound and dissolve it in a minimal amount of hot ethanol or methanol.[3]
-
Addition of Amine: In a separate container, dissolve the primary amine in ethanol or methanol. Add this solution dropwise to the hot solution of this compound with continuous stirring. An immediate precipitate may be observed.[3]
-
Catalyst Addition (Optional): If the reaction is slow, a few drops of glacial acetic acid or formic acid can be added to the reaction mixture to catalyze the condensation.[3]
-
Reaction: The reaction mixture is typically heated to reflux and stirred for a period ranging from 2 to 4 hours.[1][3][4] Alternatively, for some reactants, the mixture can be stirred at room temperature for an extended period (e.g., several days).[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
Washing: The collected solid is washed with cold ethanol or ether to remove any unreacted starting materials and impurities.[3]
-
Drying: The final product is dried under vacuum.
Protocol 2: Purification by Recrystallization
The crude Schiff base product can be purified by recrystallization to obtain a product of higher purity.
Materials:
-
Crude Schiff base product
-
Ethanol or another suitable solvent
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimum amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified product should form. The flask can be placed in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Characterization of the Schiff Base Product
The synthesized Schiff base should be characterized to confirm its structure and purity.
1. Melting Point:
-
Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.
2. Spectroscopic Analysis:
-
FT-IR Spectroscopy: The formation of the Schiff base can be confirmed by the presence of a characteristic C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching of the aldehyde and the N-H stretching of the primary amine will also be observed.[4][5]
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum (typically δ 8-9 ppm). The signals corresponding to the aromatic protons of both the salicylaldehyde (B1680747) and amine moieties should also be present.[5]
-
¹³C NMR Spectroscopy: The carbon of the C=N bond will show a characteristic signal in the range of 160-170 ppm.
-
Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base.[5]
3. Elemental Analysis:
-
Combustion analysis can be performed to determine the percentage composition of C, H, and N, which should be in agreement with the calculated values for the target Schiff base.[3]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases from this compound.
Caption: Experimental workflow for the synthesis and characterization of Schiff bases.
Caption: Generalized reaction pathway for Schiff base formation.
References
Application Notes and Protocols: 3,5-Diiodosalicylaldehyde in Antibacterial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodosalicylaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of novel antibacterial agents. Its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant antimicrobial activity against a broad spectrum of pathogenic bacteria. The presence of iodine atoms in the salicylaldehyde (B1680747) ring is believed to enhance the lipophilicity and antibacterial efficacy of the resulting compounds. These synthesized agents often exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for further drug development. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of antibacterial compounds.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of various Schiff bases derived from this compound and their corresponding metal complexes has been evaluated using the Minimum Inhibitory Concentration (MIC) method. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The data summarized below showcases the potent antibacterial activity of these compounds against several bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,4-diiodo-6-[(2-morpholin-4-yl-ethylimino)-methyl]-phenol (Schiff Base) | Bacillus subtilis | 0.781 | [1] |
| Staphylococcus aureus | 12.5 | [1] | |
| Streptococcus faecalis | 6.25 | [1] | |
| Pseudomonas aeruginosa | 3.125 | [1] | |
| Escherichia coli | 3.125 | [1] | |
| Enterobacter cloacae | 6.25 | [1] | |
| 2,4-diiodo-6-[(3-morpholin-4-yl-propylimino)-methyl]-phenol (Schiff Base) | Bacillus subtilis | 1.562 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Streptococcus faecalis | 1.562 | [1] | |
| Pseudomonas aeruginosa | 3.125 | [1] | |
| Escherichia coli | 3.125 | [1] | |
| Enterobacter cloacae | 1.562 | [1] | |
| 3,5-diiodosalicylalidene-2-morpholinoethylaminozinc(II) (Complex 1) | Bacillus subtilis | 3.125 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Streptococcus faecalis | 6.25 | [1] | |
| Pseudomonas aeruginosa | 12.5 | [1] | |
| Escherichia coli | 3.125 | [1] | |
| Enterobacter cloacae | 6.25 | [1] | |
| 3,5-diiodosalicylalidene-2-morpholinoethylaminomercury(II) (Complex 8) | Bacillus subtilis | 0.781 | [1] |
| Staphylococcus aureus | 12.5 | [1] | |
| Streptococcus faecalis | 6.25 | [1] | |
| Pseudomonas aeruginosa | 3.125 | [1] | |
| Escherichia coli | 3.125 | [1] | |
| Enterobacter cloacae | 6.25 | [1] | |
| 3,5-diiodosalicylalidene-3-morpholinopropylaminomercury(II) (Complex 16) | Bacillus subtilis | 1.562 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Streptococcus faecalis | 1.562 | [1] | |
| Pseudomonas aeruginosa | 3.125 | [1] | |
| Escherichia coli | 3.125 | [1] | |
| Enterobacter cloacae | 1.562 | [1] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of Schiff bases from this compound and their subsequent conversion to metal complexes.
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., 4-methoxyaniline, 2-morpholinoethylamine, etc.)
-
Glacial acetic acid (optional, as a catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol or methanol with gentle heating and stirring.
-
In a separate beaker, dissolve 1 equivalent of the desired primary amine in a minimal amount of the same solvent.
-
-
Condensation Reaction:
-
Slowly add the amine solution to the solution of this compound while stirring.
-
A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.
-
Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution as a solid.
-
If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
-
Characterization:
-
Dry the purified Schiff base and determine its melting point.
-
Characterize the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
-
Protocol 2: Synthesis of Metal(II) Complexes of Schiff Bases
This protocol outlines the general synthesis of metal(II) complexes from the Schiff bases prepared in Protocol 1.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂, etc.)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Preparation of Ligand Solution:
-
Dissolve the synthesized Schiff base ligand in a suitable volume of hot methanol or ethanol in a round-bottom flask.
-
-
Preparation of Metal Salt Solution:
-
In a separate beaker, dissolve the metal(II) salt in methanol or ethanol.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
The molar ratio of the ligand to the metal salt can be varied (e.g., 1:1, 2:1) depending on the desired complex.
-
Reflux the resulting mixture for 2-3 hours.
-
-
Isolation and Purification of the Metal Complex:
-
After refluxing, allow the solution to cool to room temperature.
-
The metal complex will typically precipitate out.
-
Collect the solid complex by filtration, wash with the solvent used for the reaction, and then with a non-polar solvent like ether.
-
Dry the complex in a desiccator.
-
-
Characterization:
-
Characterize the synthesized metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound and their subsequent complexation with metal ions.
Caption: General workflow for synthesizing Schiff bases and their metal complexes.
Proposed Mechanism of Antibacterial Action
The antibacterial activity of Schiff bases and their metal complexes derived from this compound is often attributed to their ability to interfere with the bacterial cell's integrity and normal metabolic processes. The mode of action may involve the formation of hydrogen bonds through the azomethine group with the active centers of cell constituents, leading to interference with normal cell processes.[2]
Caption: Proposed mechanism of antibacterial action of Schiff base derivatives.
References
Application Notes and Protocols for HPLC Analysis of 3,5-Diiodosalicylaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodosalicylaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of various Schiff bases and other derivatives with significant biological activities. These compounds have garnered interest in drug development due to their potential antimicrobial and antifungal properties.[1] Accurate and reliable analytical methods are therefore essential for the purity assessment, quantification, and quality control of this compound and its derivatives during research, development, and manufacturing processes.
This document provides a detailed application note and protocol for the analysis of this compound and its representative Schiff base derivative using High-Performance Liquid Chromatography (HPLC).
Analytical Method: Reverse-Phase HPLC
A reverse-phase HPLC (RP-HPLC) method is well-suited for the separation and quantification of this compound and its derivatives due to their aromatic and moderately polar nature. The method described below utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier to ensure good peak shape and resolution.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1220 Infinity LC, Waters ACQUITY UPLC, or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | 0.1% Phosphoric acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 360 nm |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Solid Samples: Accurately weigh approximately 10 mg of the this compound sample or its derivative and dissolve it in 10 mL of acetonitrile.
-
Reaction Mixtures: Dilute an aliquot of the reaction mixture with acetonitrile to a suitable concentration within the calibration range.
-
Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard and sample solution in sequence.
-
Record the chromatograms and integrate the peak areas for the analytes of interest.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound or its derivative in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound and a representative Schiff base derivative.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| This compound | 4.8 | 0.5 | 1.5 | 0.9995 |
| Schiff Base Derivative * | 8.2 | 0.8 | 2.4 | 0.9992 |
*Data for a representative Schiff base synthesized from this compound and a primary amine.
Visualizations
References
Application Notes and Protocols for Fluorescent Probes Synthesized from 3,5-Diiodosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of fluorescent probes derived from 3,5-diiodosalicylaldehyde. While the use of salicylaldehyde (B1680747) derivatives in fluorescent probe design is well-established, specific applications utilizing the 3,5-diiodo-substituted variant are not extensively documented in current scientific literature. The protocols and data presented herein are based on established principles of Schiff base chemosensors and provide a framework for the development and evaluation of novel fluorescent probes based on this precursor.
Introduction to this compound in Fluorescent Probe Synthesis
This compound is an aromatic aldehyde that can serve as a versatile building block for the synthesis of Schiff base ligands. The presence of two iodine atoms on the salicylaldehyde ring can influence the electronic properties and steric hindrance of the resulting molecule, potentially leading to unique photophysical characteristics and selective analyte binding.
The primary method for synthesizing fluorescent probes from this compound involves a Schiff base condensation reaction with a suitable amine-containing compound. This reaction forms an imine (-C=N-) linkage, which is often integral to the signaling mechanism of the resulting probe.
General Sensing Mechanism:
Fluorescent probes derived from salicylaldehydes typically operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding to a specific analyte. Common mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may have low fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways. Upon chelation with a metal ion, the molecule becomes more rigid, inhibiting these non-radiative processes and leading to a significant increase in fluorescence intensity.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the ortho-hydroxyl group on the salicylaldehyde moiety can lead to ESIPT, which can influence the fluorescence properties. Analyte binding can modulate the ESIPT process, resulting in a change in the fluorescence signal.
While specific fluorescent probes based on this compound are not widely reported, the following sections provide a detailed protocol for the synthesis of a representative Schiff base and a general framework for its evaluation as a fluorescent sensor for metal ions.
Synthesis of a Schiff Base Probe from this compound
A common approach to synthesizing a potential fluorescent probe from this compound is through Schiff base condensation with an aniline (B41778) derivative. The following protocol is adapted from the synthesis of a Schiff base ligand derived from this compound and 4-methoxyaniline.
Experimental Protocol: Synthesis of 2-((4-methoxyphenylimino)methyl)-3,5-diiodophenol
Materials:
-
This compound
-
4-Methoxyaniline
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (0.37 g, 0.98 mmol) in 5 mL of hot ethanol.
-
In a separate container, dissolve 4-methoxyaniline (0.12 g, 0.98 mmol) in 5 mL of ethanol.
-
Add the 4-methoxyaniline solution to the hot solution of this compound. An orange precipitate should form immediately.
-
Heat the reaction mixture to boiling and maintain reflux for 3 hours with continuous stirring.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the orange precipitate by vacuum filtration.
-
Wash the collected solid with boiling ethanol and then with diethyl ether.
-
Dry the final product under vacuum.
Characterization:
The synthesized Schiff base should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Synthesis Workflow Diagram:
Application Notes and Protocols for the Characterization of 3,5-Diiodosalicylaldehyde Metal Chelates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques used to characterize metal chelates of 3,5-Diiodosalicylaldehyde. Detailed protocols for each method are outlined to ensure accurate and reproducible results.
Introduction
This compound is a versatile precursor for the synthesis of a wide range of metal chelates, often through the formation of Schiff base ligands. These complexes are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique physicochemical properties. Thorough characterization is essential to confirm the structure, purity, and stability of these compounds. This document details the standard analytical techniques employed for this purpose.
General Experimental Workflow
The characterization of this compound metal chelates typically follows a logical progression from synthesis to detailed structural and physicochemical analysis. The general workflow is outlined below.
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the coordination of the ligand to the metal ion and understanding the electronic properties of the resulting chelate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with spectroscopic grade KBr (100-200 mg). Press the mixture into a transparent disk using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the metal chelate with that of the free Schiff base ligand. Key spectral changes to note upon complexation include:
-
A shift in the ν(C=N) (azomethine) stretching vibration.
-
The disappearance of the broad ν(O-H) band of the salicylaldehyde (B1680747) moiety, indicating deprotonation and coordination of the phenolic oxygen.
-
The appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to ν(M-O) and ν(M-N) vibrations.[1][2]
-
Table 1: Typical FTIR Spectral Data (cm⁻¹) for this compound Schiff Base Metal Chelates
| Functional Group | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Inference |
| ν(O-H) phenolic | 3400-3200 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |
| ν(C=N) azomethine | 1625-1610 | 1615-1590 (shift to lower frequency) | Coordination of azomethine nitrogen |
| ν(C-O) phenolic | ~1280 | ~1300 (shift to higher frequency) | Coordination of phenolic oxygen |
| ν(M-N) | - | 500-400 | Formation of metal-nitrogen bond |
| ν(M-O) | - | 600-500 | Formation of metal-oxygen bond |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can help in understanding the geometry of the metal complex.
Protocol:
-
Solution Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the ligand and the metal chelates in a suitable solvent (e.g., DMSO, DMF, or ethanol).[1][3]
-
Data Acquisition: Record the UV-Vis absorption spectra over a range of 200-800 nm using a spectrophotometer.
-
Data Analysis: Analyze the spectra for the following absorption bands:
-
Intra-ligand Transitions (π → π* and n → π*): These bands, typically observed in the UV region, may shift upon complexation.
-
Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are often observed in the visible region and are characteristic of the coordination of the ligand to the metal ion.
-
d-d Transitions: For transition metal complexes, these weak absorptions in the visible region provide information about the d-orbital splitting and thus the coordination geometry of the metal center.
-
Table 2: Illustrative UV-Vis Spectral Data for this compound Metal Chelates in DMSO [1]
| Compound | λmax (nm) | Molar Absorptivity (ε, x10⁴ M⁻¹ cm⁻¹) | Assignment |
| Ligand (L1-I) | 324, 343, 365, 382, 445 | 1.13, 1.20, 1.27, 1.33, 1.55 | Intra-ligand (π → π, n → π) |
| Pd(II) Complex (C1-I) | 323, 419 | 2.42, 3.13 | Intra-ligand, LMCT |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of diamagnetic metal chelates.
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the spectra of the metal complex with that of the free ligand. Key observations include:
-
¹H NMR: The disappearance of the phenolic -OH proton signal indicates coordination. Shifts in the chemical shifts of the azomethine proton (-CH=N-) and aromatic protons provide further evidence of complexation.[4][5][6]
-
¹³C NMR: Changes in the chemical shifts of the carbon atoms of the azomethine group and the phenolic ring confirm the coordination sites.
-
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ [1]
| Proton | Ligand (L1-I) | Pd(II) Complex (C1-I) |
| -OCH₃ | 3.78 (s) | 3.79 (s) |
| Aromatic-H | 7.01-8.15 (m) | 7.05-8.25 (m) |
| -CH=N- | 8.89 (s) | 8.95 (s) |
| Phenolic -OH | ~13.5 (s, br) | Absent |
Structural and Thermal Analysis
These techniques provide definitive information about the three-dimensional structure and thermal stability of the metal chelates.
Single Crystal X-ray Diffraction
This is the most definitive method for determining the solid-state structure of a crystalline compound, providing precise bond lengths, bond angles, and the overall molecular geometry.
Protocol:
-
Crystal Growth: Grow single crystals of the metal chelate suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, solvent diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages. The resulting model will provide detailed information on the coordination environment of the metal ion.[7]
Table 4: Example Crystal Structure Data for a Zn(II) Complex of a this compound Schiff Base [7]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.938(2) |
| b (Å) | 11.937(2) |
| c (Å) | 14.527(3) |
| α (°) | 87.14(3) |
| β (°) | 79.03(3) |
| γ (°) | 76.20(3) |
| V (ų) | 1565.1(5) |
| Z | 2 |
Thermogravimetric Analysis (TGA/DSC)
TGA and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pattern of the metal chelates.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an inert crucible (e.g., alumina).
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).
-
Data Analysis: Analyze the TGA curve (weight loss vs. temperature) and the corresponding derivative (DTG) curve to identify decomposition steps. The DSC curve reveals whether these processes are endothermic or exothermic. The data can be used to determine the presence of coordinated or lattice solvent molecules and the temperature at which the organic ligand decomposes, ultimately leaving a metal oxide residue.[8][9][10]
Table 5: Illustrative TGA Data for a Metal Chelate
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |
| 1 | 80 - 150 | ~5% | Loss of lattice water molecules |
| 2 | 150 - 250 | ~10% | Loss of coordinated water molecules |
| 3 | 250 - 600 | ~60% | Decomposition of the organic ligand |
| Final Residue | > 600 °C | ~25% | Metal Oxide |
Other Important Characterization Techniques
Elemental Analysis
Elemental analysis (C, H, N) is crucial for confirming the empirical formula of the synthesized metal chelates. The experimentally determined percentages of these elements should be in close agreement with the calculated values for the proposed molecular formula.
Molar Conductivity Measurements
This technique is used to determine whether the metal chelate is an electrolyte or non-electrolyte in a given solvent.
Protocol:
-
Prepare a solution of the complex of a known concentration (typically 10⁻³ M) in a polar solvent like DMF or DMSO.
-
Measure the conductivity of the solution using a conductivity meter.
-
Calculate the molar conductance (ΛM).
-
Compare the obtained value with the expected ranges for different electrolyte types in that specific solvent to determine the nature of the complex.
Mass Spectrometry
Mass spectrometry (e.g., ESI-MS, MALDI-TOF) is used to determine the molecular weight of the metal chelate, which helps in confirming its molecular formula. The isotopic distribution pattern can also provide evidence for the presence of the metal ion.
Logical Relationship of Characterization Techniques
The various characterization techniques provide complementary information that, when combined, allows for the complete and unambiguous identification and structural elucidation of a novel this compound metal chelate.
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Antifungal Compounds from 3,5-Diiodosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antifungal compounds derived from 3,5-diiodosalicylaldehyde, their in vitro evaluation, and insights into their potential mechanism of action.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the development of novel antifungal agents with distinct mechanisms of action. Salicylaldehyde (B1680747) derivatives, particularly halogenated ones, have shown promising antimicrobial activity.[1][2] this compound serves as a versatile precursor for the synthesis of Schiff bases and their metal complexes, a class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][3] The presence of iodine atoms in the salicylaldehyde ring is believed to enhance the lipophilicity and, consequently, the antimicrobial efficacy of the resulting compounds.
This document outlines the synthesis of Schiff bases from this compound, protocols for assessing their antifungal activity, a summary of reported quantitative data, and a proposed mechanism of action.
Data Presentation: Antifungal Activity
The antifungal potential of Schiff bases derived from this compound and their metal complexes has been evaluated against various fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff base of this compound and 2-amino-3-methylpyridine | Candida albicans | - | [3] |
| Aspergillus flavus | - | [3] | |
| Metal (II) complexes of Schiff base derived from this compound and 2-amino-3-methylpyridine | Candida albicans | - | [3] |
| Aspergillus flavus | - | [3] | |
| Salicylaldehyde hydrazones and hydrazides | Candida spp. | Potent | [4] |
| Transition metal complexes of a Schiff base from salicylaldehyde and p-aminoacetanilide | Aspergillus flavus | 25-55 | [5] |
| Rhizopus stolonifer | 25-55 | [5] | |
| Pyridoxal and Salicylaldehyde Derivative 6b | Candida auris | 75 | [6][7] |
| Cryptococcus neoformans | 19 | [6][7] | |
| Pyridoxal and Salicylaldehyde Derivative 6a | Cryptococcus neoformans | 19 | [6][7] |
Note: Specific MIC values for this compound derivatives were not consistently available in the reviewed literature; the table reflects the reported activity and includes data from closely related salicylaldehyde derivatives to indicate the potential of this compound class.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., p-Anisidine, 2-amino-3-methylpyridine)
-
Formic acid (optional, as a catalyst)
-
Reaction flask with a reflux condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Ether (for washing)
-
Vacuum drying oven or desiccator
Procedure:
-
Dissolve this compound (1 equivalent) in hot ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.
-
Add the ethanolic solution of the primary amine to the hot solution of this compound with continuous stirring.[1]
-
Optionally, add a few drops of formic acid as a catalyst.[1]
-
Heat the reaction mixture to reflux and maintain it for 3-4.5 hours.[1] The formation of a precipitate may be observed.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the product with boiling ethanol and then with ether to remove any unreacted starting materials.[1]
-
Dry the purified Schiff base in a vacuum oven or a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., melting point, FT-IR, NMR, and mass spectrometry).
Protocol 2: Synthesis of Metal (II) Complexes of Schiff Bases
This protocol outlines the general procedure for the chelation of the synthesized Schiff bases with a metal (II) salt.
Materials:
-
Synthesized Schiff base ligand
-
Metal (II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Ethanol
-
Reaction flask with a reflux condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve the metal (II) salt (1 equivalent) in ethanol.
-
Add the ethanolic solution of the metal salt dropwise to the hot solution of the Schiff base ligand with continuous stirring.
-
Heat the reaction mixture to reflux and maintain it for 1-3 hours.
-
After reflux, concentrate the resulting solution to approximately half its initial volume.
-
Allow the mixture to cool to room temperature, which may induce the precipitation of the metal complex.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with ethanol and dry it in a desiccator.
-
Characterize the synthesized metal complex using appropriate analytical and spectroscopic methods (e.g., melting point, FT-IR, UV-Vis, magnetic susceptibility).
Protocol 3: Antifungal Susceptibility Testing by Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against yeast pathogens. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized compounds (Schiff bases and metal complexes)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, or use a spectrophotometer to adjust the cell density to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the synthesized compounds in a minimal amount of DMSO to prepare a stock solution.
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control in well 11. A microplate reader can also be used for a more quantitative assessment.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of Schiff bases and their metal complexes.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Proposed mechanism of action for salicylaldehyde-based antifungal compounds.
Potential Mechanism of Action
The precise signaling pathways and molecular targets of this compound-derived antifungal compounds are still under investigation. However, based on studies of related salicylaldehyde and Schiff base compounds, a multi-faceted mechanism of action can be proposed.
One of the primary targets for many antifungal agents is the fungal cell membrane, with ergosterol being a key component that is absent in mammalian cells.[8] The inhibition of ergosterol biosynthesis disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[8] It is plausible that Schiff bases derived from this compound interfere with one or more enzymatic steps in the ergosterol biosynthesis pathway.
Additionally, salicylaldehyde derivatives have been shown to induce oxidative stress and disrupt mitochondrial function, which can also contribute to their antifungal effects. The chelation of essential metal ions by the Schiff base and its metal complexes may also inhibit the activity of vital fungal enzymes, further hampering fungal growth and proliferation. The lipophilic nature of the diiodo-substituted aromatic ring likely facilitates the transport of these compounds across the fungal cell membrane, enhancing their bioavailability at the target sites.
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. [Mechanism of the antibacterial and antifungal activity of the salicylic 3,5-dihalogen aldehydes and their Schiff bases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens | MDPI [mdpi.com]
- 7. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,5-Diiodosalicylaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,5-diiodosalicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material for the synthesis of this compound is salicylaldehyde (B1680747). Alternatively, 3,5-diiodosalicylic acid can be used as a precursor, which is then converted to the aldehyde.
Q2: What are the typical iodinating agents used in this synthesis?
A2: A variety of iodinating agents can be employed. Common choices include molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS). The selection of the iodinating agent can influence the reaction conditions and the purification strategy. For instance, using a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of an acid is an effective method for in-situ generation of the iodinating species.[1]
Q3: What are the potential side reactions to be aware of?
A3: The primary side reactions include the formation of mono-iodinated products (3-iodosalicylaldehyde and 5-iodosalicylaldehyde) and, in some cases, over-iodination to form tri-iodinated species, although this is less common under controlled conditions. Oxidation of the aldehyde group to a carboxylic acid is another potential side reaction, particularly if harsh oxidizing agents are used or if the reaction is exposed to air for extended periods at elevated temperatures.
Q4: How can I purify the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, often a mixture of a good solvent (like ethanol (B145695) or ethyl acetate) and a poor solvent (like water or hexane), is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce crystallization of the pure compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Iodinating Agent | Ensure the iodinating agent is fresh and has been stored correctly. For example, N-iodosuccinimide should be protected from light and moisture. If preparing the iodinating agent in situ (e.g., from KI/KIO₃), ensure the stoichiometry and acid concentration are accurate. |
| Insufficient Reaction Temperature | Some iodination reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). |
| Inappropriate Solvent | The choice of solvent is crucial. For direct iodination of salicylaldehyde, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be effective. Ensure the solvent is dry if using moisture-sensitive reagents. |
| Incorrect pH | The pH of the reaction mixture can significantly impact the reactivity of the aromatic ring and the nature of the iodinating species. For many electrophilic aromatic iodinations, acidic conditions are required to generate a potent electrophile. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry of Iodinating Agent | Using an insufficient amount of the iodinating agent can lead to the formation of mono-iodinated byproducts. Carefully control the stoichiometry to favor di-substitution. A slight excess of the iodinating agent may be necessary. |
| Reaction Temperature is Too High | High temperatures can sometimes lead to decreased selectivity and the formation of undesired side products. Try running the reaction at a lower temperature for a longer duration. |
| Rate of Addition of Reagents | The slow, dropwise addition of the iodinating agent to the solution of salicylaldehyde can help to maintain a low concentration of the electrophile and improve the selectivity of the reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Oiling Out During Recrystallization | This occurs when the solute is insoluble in the solvent even at its boiling point, or when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, try using a different solvent system or a solvent pair. Adding the second solvent (the "poor" solvent) dropwise to the hot solution of the crude product in the "good" solvent until turbidity persists can be an effective technique. |
| Product Contaminated with Starting Material | If TLC analysis shows the presence of unreacted salicylaldehyde, consider adjusting the reaction time or the amount of iodinating agent in subsequent runs. For purification, column chromatography may be necessary if recrystallization is ineffective. |
| Product is a Persistent Oil | If the product fails to crystallize, it may be due to impurities. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. Seeding the supersaturated solution with a small crystal of pure product can also induce crystallization. |
Experimental Protocols
Method 1: Direct Iodination of Salicylaldehyde using Iodine and an Oxidizing Agent
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Salicylaldehyde
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Periodate (B1199274) (NaIO₄) or Potassium Iodate (KIO₃)
-
Sulfuric Acid (concentrated)
-
Methanol
-
Water
-
Dichloromethane (B109758) or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde in methanol.
-
In a separate beaker, prepare the iodinating solution by dissolving potassium iodide and either sodium periodate or potassium iodate in water.[1]
-
Slowly add concentrated sulfuric acid to the iodinating solution while cooling in an ice bath.
-
Add the acidic iodinating solution dropwise to the salicylaldehyde solution at room temperature over a period of 30-60 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Parameter | Typical Value |
| Salicylaldehyde:Iodine Molar Ratio | 1 : 2.2 |
| Reaction Temperature | 20-25 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
| Purity (after recrystallization) | >97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Schiff Base Synthesis with 3,5-Diiodosalicylaldehyde
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schiff bases from 3,5-Diiodosalicylaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.
Q1: My Schiff base synthesis with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this Schiff base synthesis can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended.[1]
-
Equilibrium Issues: Schiff base formation is a reversible reaction where water is produced as a byproduct.[2] Removing water from the reaction mixture can shift the equilibrium towards the product, thus increasing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.[3]
-
Sub-optimal Solvent: The choice of solvent is crucial. While ethanol (B145695) is commonly used, other solvents might be more effective depending on the specific amine reactant.[4][5] Experimenting with different solvents such as methanol (B129727) or even aqueous media can sometimes lead to better yields.[6][7] Some reactions have also shown success with solvent-free "green chemistry" approaches, such as grinding the reactants together.[8]
-
Catalyst Absence/Inefficiency: While some reactions proceed without a catalyst, the addition of a catalytic amount of acid, such as a few drops of glacial acetic acid or formic acid, can significantly accelerate the reaction and improve the yield.[1][4]
-
Purification Losses: Significant loss of product can occur during the work-up and purification steps. Ensure that the purification method is optimized. Washing the crude product with appropriate cold solvents can remove unreacted starting materials without dissolving the desired product. Recrystallization is a common purification method, but the choice of solvent is critical to maximize recovery.[9][10]
Q2: What is the recommended solvent for synthesizing Schiff bases with this compound?
A2: Ethanol is the most frequently cited solvent for this reaction, often used under reflux conditions.[4] Methanol is another common choice.[6] The ideal solvent depends on the solubility of both the this compound and the specific amine being used. For some syntheses, using water as a solvent has been reported to provide good yields and reduce reaction times, aligning with green chemistry principles.[5][7]
Q3: Is a catalyst required for this reaction? If so, which one is recommended?
A3: While the condensation can occur without a catalyst, adding a catalytic amount of a weak acid is a common practice to increase the reaction rate.[1]
-
Formic Acid: A few drops of formic acid have been successfully used to catalyze the reaction, particularly when refluxing in ethanol.[4]
-
Glacial Acetic Acid: This is another widely used acid catalyst for Schiff base formation.[1] The choice between these catalysts is often empirical, and either can be a good starting point for optimization.
Q4: How can I effectively purify the synthesized Schiff base?
A4: Proper purification is key to obtaining a high-purity product.
-
Filtration and Washing: The crude product often precipitates out of the reaction mixture upon cooling. This solid can be collected by filtration and then washed with cold ethanol or ether to remove soluble impurities and unreacted starting materials.[4]
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial; the ideal solvent will dissolve the Schiff base at high temperatures but not at low temperatures. Ethanol and DMSO have been reported as effective recrystallization solvents for similar compounds.[4][9]
-
Soxhlet Extraction: For less soluble products or to remove stubborn impurities, purification with methanol using a Soxhlet extractor can be employed.[10]
-
Column Chromatography: While less common for simple Schiff bases that readily crystallize, column chromatography can be used for purification if other methods fail, though one must be mindful that some Schiff bases can be unstable on silica (B1680970) gel.[11]
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported reaction conditions for the synthesis of Schiff bases using this compound. This allows for a quick comparison of different methodologies and their outcomes.
| Amine Reactant | Solvent | Catalyst | Reaction Time & Temp. | Yield (%) | Reference |
| 4-Methoxyaniline | Ethanol | None | 3 hours (Boiling) | 74% | [4] |
| Sulfamethazine | N/A | N/A | N/A | N/A | [12] |
| 2-Morpholinoethylamine | N/A | N/A | N/A | N/A | [13] |
| 3-Morpholinopropylamine | N/A | N/A | N/A | N/A | [13] |
| Sulfanilamide | DMSO | N/A | N/A | N/A | [9] |
| 4-Fluorobenzylamine | Ethanol | None | 20 min stirring, 4 days standing (RT) | High | [6] |
| 2-Chloroaniline | Methanol | None | 10 min stirring, 5 days standing (RT) | High | [6] |
N/A: Not explicitly available in the abstract.
Experimental Protocols
This section provides a generalized, detailed methodology for the synthesis and purification of a Schiff base from this compound.
Protocol: General Synthesis of a Schiff Base from this compound
Materials:
-
This compound (1 equivalent)
-
Primary Amine (1 equivalent)
-
Absolute Ethanol (or Methanol)
-
Catalyst (optional): Glacial Acetic Acid or Formic Acid
-
Round-bottom flask
-
Condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Dissolve Aldehyde: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol with stirring. Heating gently may be required to achieve complete dissolution.
-
Dissolve Amine: In a separate beaker, dissolve 1 equivalent of the primary amine in a minimal amount of absolute ethanol.
-
Combine Reactants: Add the amine solution dropwise to the stirred solution of this compound at room temperature. An immediate color change or precipitation may be observed.[4]
-
Add Catalyst (Optional): Add 2-3 drops of glacial acetic acid or formic acid to the reaction mixture.[1][4]
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (boiling temperature of the solvent). Let the reaction proceed for 3-5 hours.[4] The progress of the reaction should be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath. The Schiff base product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol and then with ether to remove any unreacted starting materials and impurities.[4]
-
Drying: Dry the purified product in a vacuum desiccator or a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the formation of the azomethine group (-C=N-) and the overall structure.[12][14]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes in the synthesis and troubleshooting of Schiff bases derived from this compound.
Caption: Troubleshooting workflow for low yield in Schiff base synthesis.
Caption: General reaction mechanism for Schiff base formation.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 5. ijpca.org [ijpca.org]
- 6. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 7. recentscientific.com [recentscientific.com]
- 8. Solvent Free Green Protocol for the Synthesis of Anti-Bacterial Schiff Base Dimers – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. simposioiiqf.com.br [simposioiiqf.com.br]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3,5-Diiodosalicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Diiodosalicylaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: The crude product is a dark, oily solid.
-
Question: My synthesized this compound is a dark, oily substance instead of a crystalline solid. What could be the cause and how can I purify it?
-
Answer: The oily nature and dark color of your crude product likely indicate the presence of unreacted starting materials, side-products, and colored impurities. Common side-products in the synthesis of salicylaldehydes can include polymeric materials and products from over-iodination or incomplete iodination.[1] A preliminary purification step before recrystallization or column chromatography is recommended. Consider washing the crude product with a cold, non-polar solvent like hexane (B92381) to remove some of the less polar impurities. For colored impurities, a treatment with activated carbon during recrystallization can be effective.[2]
Problem: Poor recovery after recrystallization.
-
Question: I am getting a very low yield after recrystallizing my crude this compound. What are the possible reasons and how can I improve the recovery?
-
Answer: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve a saturated solution.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired compound in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The chosen solvent is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures. A mixture of ethanol (B145695) and water is a good starting point for many phenolic compounds.
-
Problem: The purified product is still colored.
-
Question: After purification by recrystallization/column chromatography, my this compound is still yellowish or brownish. How can I remove the color?
-
Answer: Persistent color indicates the presence of highly conjugated impurities. Here are a few strategies to address this:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography with a Different Stationary Phase: If silica (B1680970) gel chromatography does not remove the color, consider using a different stationary phase like alumina.
-
Chemical Treatment: In some cases, a wash with a dilute solution of sodium bisulfite can help to remove colored aldehyde-related impurities by forming a colorless adduct.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials and the reaction conditions. These may include:
-
Unreacted Salicylaldehyde (B1680747): The starting material for the iodination reaction.
-
Mono-iodinated Salicylaldehydes: Such as 3-iodosalicylaldehyde and 5-iodosalicylaldehyde.
-
Over-iodinated Products: Although less common, trace amounts of tri-iodinated species might be present.
-
Phenol (B47542): If the starting salicylaldehyde was synthesized via a Reimer-Tiemann reaction, residual phenol might be present.[4]
-
Polymeric byproducts: Aldehydes can be prone to polymerization under certain conditions.
Q2: Which purification method is best for crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good first choice for removing small amounts of impurities from a solid product.
-
Column Chromatography is more effective for separating components of a complex mixture with similar polarities.
-
Sublimation can be a very effective method for obtaining high-purity material, especially if the impurities are non-volatile.[5]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixed solvent system of ethanol and water is often effective for the recrystallization of phenolic compounds like this compound. The crude solid is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.
Q4: What is a suitable eluent for column chromatography of this compound on silica gel?
A4: A gradient of hexane and ethyl acetate (B1210297) is a common and effective eluent system for the purification of moderately polar organic compounds like this compound on a silica gel column.[6][7][8] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound.
Q5: At what temperature and pressure should I perform vacuum sublimation of this compound?
A5: The optimal conditions for vacuum sublimation depend on the vapor pressure of the compound. For aromatic aldehydes, sublimation is typically carried out at a reduced pressure (e.g., <1 mmHg) and a temperature below the melting point of the compound (m.p. 109-110 °C).[9] A good starting point would be a temperature range of 80-100 °C under high vacuum.[10]
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if the compound is significantly soluble in the cold solvent. |
| Column Chromatography | >99% | 50-80% | Excellent for separating complex mixtures and achieving high purity. | More time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
| Vacuum Sublimation | >99.5% | 60-90% | Yields very pure product, solvent-free method.[5] | Only suitable for compounds that sublime without decomposition, may not be effective for removing volatile impurities. |
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent. Carefully add this solution to the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.
Vacuum Sublimation
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus.
-
Assemble: Assemble the apparatus with a cold finger condenser.
-
Vacuum: Connect the apparatus to a high vacuum pump and evacuate the system.
-
Cooling: Once a high vacuum is achieved, start the flow of cold water through the condenser.
-
Heating: Gently heat the bottom of the apparatus containing the crude product using a heating mantle or oil bath to a temperature between 80-100 °C.
-
Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.[11]
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
- 1. salicyl_aldehyde [microchem.fr]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Workup [chem.rochester.edu]
- 4. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. 3,5-二碘邻羟基苯醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Side reactions to avoid with 3,5-Diiodosalicylaldehyde
Welcome to the technical support center for 3,5-Diiodosalicylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with this compound?
A1: The primary side reactions of concern are:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can lead to the formation of 3,5-diiodosalicylic acid, particularly in the presence of oxidizing agents or upon prolonged exposure to air.
-
Cannizzaro Reaction: As this compound lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of 3,5-diiodobenzyl alcohol and 3,5-diiodosalicylic acid.[1][2][3][4][5]
-
Polymerization: Like other salicylaldehydes, this compound can be prone to polymerization, especially under harsh reaction conditions such as high temperatures or the presence of certain catalysts.[6][7]
Q2: How can I minimize the oxidation of this compound during a reaction?
A2: To prevent oxidation, it is recommended to:
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents to remove dissolved oxygen.
-
Avoid unnecessarily high temperatures and prolonged reaction times.
-
Store the aldehyde in a cool, dark place and under an inert atmosphere.
Q3: What conditions favor the Cannizzaro reaction, and how can I avoid it?
A3: The Cannizzaro reaction is favored by the presence of strong bases (e.g., sodium hydroxide, potassium hydroxide). To avoid this side reaction:
-
If your reaction requires basic conditions, consider using a weaker, non-nucleophilic base.
-
Maintain a controlled, lower temperature, as high temperatures can promote the Cannizzaro reaction.
-
Slowly add the base to the reaction mixture to avoid localized high concentrations.
Q4: I am observing a significant amount of unreacted this compound in my Schiff base synthesis. What could be the issue?
A4: Incomplete conversion in Schiff base synthesis can be due to several factors:
-
Steric Hindrance: The bulky iodine atoms on the aromatic ring can sterically hinder the approach of the amine to the aldehyde.
-
Reversibility of the Reaction: The formation of the imine is a reversible process. To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.
-
Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitoring the reaction by TLC is crucial.
Troubleshooting Guides
Issue 1: Formation of an Acidic Impurity
-
Symptom: Your purified product shows a lower pH than expected, or you observe a byproduct with a carboxylic acid peak in your analytical data (e.g., IR, NMR).
-
Probable Cause: Oxidation of the aldehyde to 3,5-diiodosalicylic acid.
-
Troubleshooting Steps:
-
Reaction Setup: Ensure your reaction is performed under an inert atmosphere.
-
Solvent Purity: Use freshly distilled or degassed solvents.
-
Purification: If the acidic impurity has already formed, it can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct.
-
Issue 2: Unexpected Alcohol and Carboxylic Acid Formation
-
Symptom: You isolate a mixture containing 3,5-diiodobenzyl alcohol and 3,5-diiodosalicylic acid alongside your desired product.
-
Probable Cause: The Cannizzaro reaction has occurred due to the presence of a strong base.
-
Troubleshooting Steps:
-
Base Selection: If possible, substitute the strong base with a weaker organic base (e.g., triethylamine, pyridine).
-
Temperature Control: Run the reaction at a lower temperature and monitor it closely.
-
Slow Addition: Add the base dropwise to the reaction mixture with vigorous stirring.
-
Issue 3: Low Yield and Polymeric Material
-
Symptom: The reaction mixture becomes viscous, and the yield of the desired product is low, with a significant amount of intractable material.
-
Probable Cause: Polymerization of the this compound.
-
Troubleshooting Steps:
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest effective temperature.
-
Concentration Control: High concentrations of the aldehyde can favor polymerization. Consider running the reaction in a more dilute solution.
-
Catalyst Choice: If a catalyst is being used, ensure it is not one known to promote phenol (B47542) or aldehyde polymerization.
-
Quantitative Data Summary
Currently, specific quantitative data on the yields of side products for reactions involving this compound is not widely available in the searched literature. The table below provides a general overview of conditions that can influence the outcome of reactions with this aldehyde.
| Parameter | Condition to Favor Desired Product | Condition Leading to Side Reactions | Potential Side Product(s) |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Oxygen) | 3,5-Diiodosalicylic acid |
| Base | Weak, non-nucleophilic base | Strong base (e.g., NaOH, KOH) | 3,5-Diiodobenzyl alcohol, 3,5-Diiodosalicylic acid |
| Temperature | Optimal for specific reaction | Excessively high | Polymeric materials, Cannizzaro products |
| Concentration | Moderate | High | Polymeric materials |
Experimental Protocols
Protocol for a Standard Schiff Base Synthesis with Minimized Side Reactions
This protocol describes the synthesis of a Schiff base from this compound and a primary amine, incorporating measures to avoid common side reactions.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Dissolve the aldehyde in a suitable solvent (e.g., toluene, ethanol).
-
Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
-
Addition of Reactants:
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
If a catalyst is required (e.g., a few drops of acetic acid), add it at this stage.
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the removal of water in the Dean-Stark trap.
-
Follow the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting logic for reactions with this compound.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. snscourseware.org [snscourseware.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Solubility of 3,5-Diiodosalicylaldehyde Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Diiodosalicylaldehyde complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: In which solvents are this compound complexes typically soluble?
A1: this compound complexes, including their Schiff base derivatives, generally exhibit poor solubility in aqueous solutions and non-polar organic solvents. They are most commonly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] Some complexes may also show slight solubility in alcohols like methanol (B129727) and ethanol, particularly with heating.
Q2: My this compound complex precipitates when I add my DMSO stock solution to an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue known as "crashing out" and occurs when the complex's solubility limit is exceeded in the final aqueous environment. The high concentration of the complex in the DMSO stock is no longer soluble when diluted into a predominantly aqueous buffer.
Troubleshooting steps to prevent precipitation include:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the complex in your aqueous medium.
-
Optimize the co-solvent concentration: If your experimental system allows, increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your biological or chemical system.
-
Modify the addition process: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation.[3]
-
Adjust the pH: The solubility of many metal complexes is pH-dependent.[4] Experiment with different pH values of your aqueous buffer to find a range where your complex is more soluble.
-
Use a surfactant: Incorporating a low concentration of a biocompatible, non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) into your aqueous buffer can help to form micelles that encapsulate the complex and keep it in solution.
Q3: How can I systematically improve the aqueous solubility of my this compound complex for biological assays?
A3: A systematic approach to improving aqueous solubility involves exploring various formulation strategies. Two common and effective methods are inclusion complexation with cyclodextrins and the preparation of solid dispersions. It is recommended to perform a phase solubility study to determine the most effective approach and optimal conditions.
Q4: What are cyclodextrins and how can they increase the solubility of my complex?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your this compound complex, within their cavity. This forms an inclusion complex where the hydrophobic part of your molecule is shielded from the aqueous environment, thereby increasing its overall solubility.[5] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Q5: What is a solid dispersion and how does it enhance solubility?
A5: A solid dispersion is a system where your poorly soluble compound (the complex) is dispersed at a molecular level within a hydrophilic polymer matrix (the carrier). This prevents the complex from forming a crystal lattice, which is difficult to dissolve. By presenting the complex in an amorphous, high-energy state, its dissolution in an aqueous medium is significantly enhanced. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).
Troubleshooting Guides
Issue: Persistent Precipitation of the Complex in Aqueous Media
This guide provides a logical workflow to diagnose and resolve issues with complex precipitation.
Caption: Troubleshooting workflow for complex precipitation.
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins (Higuchi and Connors Method)
This protocol allows for the determination of the stoichiometry and stability constant of the inclusion complex, providing a quantitative measure of the solubility enhancement.[6][7]
Materials:
-
This compound complex
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water (or relevant aqueous buffer)
-
Conical flasks or vials
-
Orbital shaker/incubator
-
0.45 µm syringe filters
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of cyclodextrin (B1172386) solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).
-
Add excess complex: Add an excess amount of the this compound complex to each cyclodextrin solution. Ensure that undissolved solid is present in all flasks.
-
Equilibration: Seal the flasks and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample collection and filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each flask and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved complex in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of the complex.
-
Data analysis: Plot the concentration of the dissolved complex (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.
-
Interpretation:
-
An AL-type diagram (a linear increase in solubility with cyclodextrin concentration) indicates the formation of a 1:1 soluble complex.
-
The intrinsic solubility (S0) is the y-intercept.
-
The stability constant (Kc) can be calculated from the slope of the linear portion of the curve using the following equation: Kc = slope / (S0 * (1 - slope))
-
Caption: Experimental workflow for a phase solubility study.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This is a general protocol that can be adapted for this compound complexes to enhance their dissolution rate.
Materials:
-
This compound complex
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
A common solvent that dissolves both the complex and the carrier (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound complex and the chosen hydrophilic carrier (e.g., in a 1:1, 1:5, or 1:10 weight ratio of complex to carrier) in a minimal amount of the common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inside of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the resulting powder in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersed complex.
-
Solubility/Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure complex in the desired aqueous medium.
Data Presentation
Table 1: Qualitative Solubility of this compound Schiff Base Complexes
| Solvent Type | Examples | Solubility | Reference |
| Polar Aprotic | DMSO, DMF | Soluble | [1][2] |
| Polar Protic | Water | Insoluble | [1][2] |
| Methanol, Ethanol | Slightly Soluble to Insoluble | [8] | |
| Non-polar | Diethyl ether, Hexane | Insoluble | [2] |
| Halogenated | Chloroform, Dichloromethane | Slightly Soluble | [2] |
Table 2: Example Data from a Hypothetical Phase Solubility Study
| [HP-β-CD] (mM) | [Complex] Dissolved (µg/mL) |
| 0 | 5.2 |
| 2 | 15.8 |
| 4 | 26.1 |
| 6 | 36.5 |
| 8 | 47.0 |
| 10 | 57.3 |
| 12 | 67.9 |
This table is for illustrative purposes to show how data from a phase solubility study would be presented.
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A solution containing several metal ions is treated with - Brown 14th Edition Ch 17 Problem 77 [pearson.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Phase solubility studies: Significance and symbolism [wisdomlib.org]
- 7. brieflands.com [brieflands.com]
- 8. recentscientific.com [recentscientific.com]
Preventing decomposition of 3,5-Diiodosalicylaldehyde during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Diiodosalicylaldehyde during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may lead to the decomposition of this compound and provides step-by-step solutions.
Issue 1: Reaction mixture turns brown or black, and yield of the desired product is low.
-
Possible Cause: Decomposition of the aromatic ring or loss of iodine atoms (deiodination), potentially caused by high temperatures, strong bases, or prolonged reaction times.
-
Solution:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.
-
Base Selection: If a base is required, opt for a milder, non-nucleophilic base. Strong bases can promote deiodination and other side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aldehyde and the phenolic hydroxyl group.
-
Solvent Choice: Use purified, degassed solvents to remove oxygen and potential metal impurities that can catalyze decomposition.
-
Issue 2: Spectroscopic data (NMR, Mass Spec) of the product shows unexpected signals, suggesting loss of one or both iodine atoms.
-
Possible Cause: Reductive dehalogenation by certain reagents or photodecomposition. The carbon-iodine bond is the weakest among carbon-halogen bonds and is susceptible to cleavage.[1]
-
Solution:
-
Reagent Compatibility: Avoid strong reducing agents if not essential for the desired transformation. If a reduction is necessary, consider milder and more selective reagents.
-
Light Protection: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil, especially if the reaction is run for an extended period. Iodinated aromatic compounds can be light-sensitive.[2]
-
Catalyst Choice: If a metal catalyst is used (e.g., for cross-coupling reactions), be aware that some transition metals can catalyze dehalogenation as a side reaction. Screen different catalysts and ligands to minimize this side reaction.
-
Issue 3: Formation of a significant amount of salicylic (B10762653) acid or catechol derivatives as byproducts.
-
Possible Cause: Oxidation of the aldehyde group (to a carboxylic acid) or Dakin-like reaction (conversion of the aldehyde to a hydroxyl group, followed by further reactions).[3]
-
Solution:
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is crucial to prevent oxidation.
-
Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture. This includes peroxide impurities in solvents like diethyl ether or THF.
-
Control of Reaction pH: The Dakin reaction is typically favored under basic conditions. Careful control of pH can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are believed to be:
-
Deiodination: The loss of one or both iodine atoms from the aromatic ring. This can be triggered by heat, light, strong bases, or certain reducing agents. The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to cleavage.
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen) or other oxidizing agents. The phenolic hydroxyl group also makes the ring susceptible to oxidative decomposition, potentially leading to colored byproducts.
-
Polymerization/Condensation: Like many aldehydes, this compound can potentially undergo self-condensation or polymerization, especially under harsh conditions, though this is less commonly reported as the primary issue.
Q2: How should I purify and store this compound to ensure its stability?
A2: For purification, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) is a common method. To ensure stability during storage:
-
Store it in a tightly sealed, amber-colored glass container to protect it from light and moisture.
-
Keep it in a cool, dark, and dry place.
-
For long-term storage, consider storing it under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon).
Q3: Are there any specific reaction conditions I should avoid when working with this compound?
A3: Yes, to minimize decomposition, it is advisable to avoid:
-
High Temperatures: Use the lowest effective temperature for your reaction.
-
Strong Bases: Strong bases like alkali metal hydroxides at high concentrations can promote decomposition. Consider using weaker organic bases if possible.
-
Prolonged Exposure to Light: Especially UV light can cause photodecomposition.
-
Presence of Strong Reducing Agents: Unless a reduction is the intended reaction, avoid reagents that can cause reductive dehalogenation.
-
Acidic Conditions: While more stable than in strong base, prolonged exposure to strong acids at high temperatures can also lead to degradation. The rate of iodination of phenols, and likely the reverse reaction, can be pH-dependent.[4]
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Condensation with Minimized Decomposition
This protocol provides a general method for the synthesis of Schiff bases from this compound while minimizing its decomposition.
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., absolute ethanol or methanol) in a round-bottom flask.
-
In a separate container, dissolve 1.0-1.1 equivalents of the desired primary amine in the same solvent.
-
-
Reaction Setup:
-
Equip the round-bottom flask with a magnetic stirrer and a condenser.
-
Flush the entire apparatus with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Protect the flask from light by wrapping it with aluminum foil.
-
-
Reaction Execution:
-
Add the amine solution to the aldehyde solution dropwise at room temperature with stirring.
-
After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Avoid vigorous refluxing for extended periods.
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature or in an ice bath.
-
The Schiff base product often precipitates from the solution. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization.
-
Data Summary
While specific quantitative data on the decomposition of this compound is scarce in the literature, the following table summarizes general stability information for related compounds, which can serve as a guideline.
| Condition | Compound Type | Observation | Potential Impact on this compound |
| UV Irradiation (254 nm) | Iodinated Trihalomethanes | Rapid photodegradation through C-I bond cleavage.[2] | Potential for photodecomposition. |
| Alkaline Conditions (aq. NaOH) | Salicylaldehyde | Oxidation to gentisinaldehyde (2,5-dihydroxybenzaldehyde) with K₂S₂O₈.[5] | The aldehyde group is susceptible to oxidation. |
| Basic Conditions | Iodinated Phenols | Iodination of phenols is often conducted under mild basic conditions.[6] | Stability is pH-dependent; strong bases may favor deiodination. |
| Reducing Agents (e.g., H₂, Pd/C) | Aryl Iodides | Reductive deiodination to the corresponding arene is a common reaction.[7] | High susceptibility to reductive dehalogenation. |
Visualizations
Below are diagrams illustrating key concepts related to the stability and reactions of this compound.
Caption: Potential decomposition pathways of this compound under various reaction conditions.
Caption: Troubleshooting flowchart for reactions involving this compound.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. DSpace [kb.osu.edu]
- 5. Salicylaldehyde to 2,5-dihydroxybenzaldehyde , Hive Novel Discourse [chemistry.mdma.ch]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 3,5-Diiodosalicylaldehyde Condensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in condensation reactions involving 3,5-diiodosalicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation reaction of this compound to form a Schiff base?
The reaction proceeds through a nucleophilic addition of a primary amine to the carbonyl group of the this compound, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to form the stable imine, or Schiff base. The dehydration step is often the rate-determining step and can be accelerated with a catalyst.[1]
Q2: Is a catalyst always necessary for the condensation of this compound?
Not always. Aromatic aldehydes, like this compound, possess effective conjugation which makes the resulting Schiff bases more stable.[1] The presence of strong electron-withdrawing groups, such as iodine, on the salicylaldehyde (B1680747) ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate even without a catalyst.[2] Several examples show the successful synthesis of Schiff bases from this compound by simply reacting it with an amine in a suitable solvent at room temperature or with heating, achieving high yields.[3][4]
Q3: What types of catalysts can be used for this reaction?
Both acid and base catalysts can be employed to facilitate Schiff base formation.[1]
-
Acid Catalysts: Mildly acidic conditions are often optimal. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. It also facilitates the dehydration of the carbinolamine intermediate.[1] However, a high concentration of acid can protonate the amine nucleophile, rendering it non-reactive.[1] Examples of acid catalysts include formic acid, acetic acid, and p-toluenesulfonic acid (PTSA).[4][5]
-
Base Catalysts: Base catalysis is also possible, where the base assists in the deprotonation steps of the reaction mechanism.[1] However, strong bases might lead to competing side reactions.
Q4: How do the electron-withdrawing iodine atoms on the salicylaldehyde ring affect catalyst selection?
The two iodine atoms are strong electron-withdrawing groups. This has two main effects:
-
Increased Reactivity of the Aldehyde: The electron-withdrawing nature of the iodine atoms makes the carbonyl carbon of this compound more electrophilic and thus more reactive towards nucleophilic attack by the amine.[2] This increased reactivity can sometimes eliminate the need for a strong catalyst.
-
Influence on Acidity: The electron-withdrawing groups can influence the acidity of the phenolic hydroxyl group, which may play a role in the reaction mechanism and coordination with metal ions if applicable.
For these reasons, milder catalysts or even catalyst-free conditions are often successful for the condensation of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficiently reactive amine: Sterically hindered or electron-deficient amines may react slowly. 2. Reaction equilibrium not driven to completion: The formation of water as a byproduct can reverse the reaction. 3. Inappropriate solvent: The solvent may not be suitable for dissolving the reactants or for the reaction mechanism. 4. Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate. 5. Decomposition of reactants or products: Prolonged reaction times or high temperatures can lead to degradation. | 1. Increase reaction time or temperature. 2. Add a catalyst: Introduce a mild acid catalyst like a few drops of formic or glacial acetic acid. 3. Remove water: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water, or add a dehydrating agent like anhydrous MgSO₄. 4. Solvent selection: Try a different solvent. Ethanol (B145695) and methanol (B129727) are commonly used and generally effective.[3][4] 5. Check reactant purity: Ensure the this compound and the amine are pure. |
| Formation of Side Products | 1. Strong catalyst: A strong acid or base catalyst can promote side reactions. 2. High reaction temperature: Can lead to decomposition or polymerization, especially with aliphatic aldehydes.[1] 3. Presence of impurities: Impurities in the starting materials can lead to unexpected products. | 1. Use a milder catalyst or conduct the reaction without a catalyst. 2. Lower the reaction temperature and monitor the reaction progress closely. 3. Purify the starting materials before the reaction. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent. 2. Product is an oil and does not crystallize. | 1. Remove the solvent under reduced pressure. 2. Attempt to crystallize the product from a different solvent or solvent mixture. 3. Purify the product using column chromatography. |
Data Presentation: Catalyst and Reaction Conditions
The following table summarizes various reaction conditions for the condensation of this compound with different amines, providing a baseline for experimental design.
| Amine | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Methoxyaniline | None | Ethanol | Reflux | 3 hours | 74 | [4] |
| 4-Fluorobenzylamine | None | Ethanol | Room Temp. | 4 days | High (not specified) | [3] |
| 2-Chloroaniline | None | Methanol | Room Temp. | 5 days | High (not specified) | [3] |
| Isobutylamine | None | Not specified | Not specified | Not specified | 81 | [3] |
| Benzylamine | None | Not specified | Not specified | Not specified | 87 | [3] |
| 4-Fluorophenylamine | None | Not specified | Not specified | Not specified | 90 | [3] |
| 4-Bromophenylamine | None | Not specified | Not specified | Not specified | 88 | [3] |
| 4-Iodophenylamine | None | Not specified | Not specified | Not specified | 85 | [3] |
Note: The patent (CN101302172A) indicates high yields for several reactions without specifying the exact percentage, describing the formation of "a large amount of" crystals.
Experimental Protocols
Protocol 1: Uncatalyzed Condensation of this compound with 4-Methoxyaniline [4]
-
Dissolve 0.37 g (0.98 mmol) of this compound in 5 mL of hot ethanol.
-
In a separate flask, dissolve 0.12 g (0.98 mmol) of 4-methoxyaniline in 5 mL of ethanol.
-
Add the 4-methoxyaniline solution to the hot solution of this compound. An orange precipitate should form immediately.
-
Heat the mixture to boiling and reflux for 3 hours.
-
After cooling, filter the product, wash with boiling ethanol and then with ether.
-
Dry the final product under vacuum.
Protocol 2: General Procedure for Uncatalyzed Condensation at Room Temperature (Adapted from[3])
-
Dissolve this compound in a suitable solvent (e.g., 15-20 mL of ethanol or methanol).
-
Add the desired amine to the solution.
-
Stir the mixture magnetically at room temperature for a specified period (e.g., 10-20 minutes).
-
Allow the mixture to stand at room temperature for several days (e.g., 4-5 days) until a significant amount of crystalline product has formed.
-
Isolate the product by filtration.
Mandatory Visualizations
Caption: General experimental workflow for the condensation of this compound.
Caption: Troubleshooting logic for low yield in this compound condensation reactions.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Bis-(salicylaldehyde-benzhydrylimino)nickel complexes with different electron groups: crystal structure and their catalytic properties toward (co)polymerization of norbornene and 1-hexene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 4. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 5. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
Technical Support Center: Workup of 3,5-Diiodosalicylaldehyde Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup and purification of 3,5-Diiodosalicylaldehyde reaction mixtures.
Troubleshooting Guide
This section addresses common problems encountered during the workup procedure in a question-and-answer format.
Question 1: After quenching the reaction, the organic layer has a strong purple/brown color. What does this indicate and how can I remove it?
-
Cause: The color is likely due to the presence of unreacted elemental iodine (I₂). This can occur if an excess of the iodinating reagent was used or if the reaction did not go to completion.
-
Solution: Before concentrating the organic phase, wash the solution with a reducing agent to quench the excess iodine. A 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective. Continue washing until the organic layer becomes colorless or pale yellow.
Question 2: My crude product is a dark, oily substance instead of the expected solid. What should I do?
-
Cause: The presence of impurities, such as mono-iodinated salicylaldehydes or other byproducts, can lower the melting point of the crude product and cause it to "oil out." Residual solvent can also contribute to this issue.
-
Solution: First, ensure all solvent is removed under reduced pressure. If the product remains oily, attempt purification by silica (B1680970) gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) 9:1) and gradually increasing polarity, can effectively separate the desired product from impurities.
Question 3: During the aqueous wash, an intractable emulsion has formed between the organic and aqueous layers. How can I break it?
-
Cause: Emulsions can form due to the presence of polar byproducts or if the mixture is shaken too vigorously in the separatory funnel.
-
Solution: To break the emulsion, add a saturated aqueous solution of sodium chloride (brine).[1] The increased ionic strength of the aqueous layer helps to force the separation of the two phases. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. If the problem persists, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.
Question 4: TLC analysis of my crude product shows multiple spots close to the desired product spot. How can I improve separation?
-
Cause: The spots likely correspond to starting material (salicylaldehyde) and mono-iodinated intermediates (3-iodosalicylaldehyde and 5-iodosalicylaldehyde). Their polarities are very similar to the desired product, making separation challenging.
-
Solution: For column chromatography, use a long column with a high surface area silica gel and a shallow solvent gradient. A solvent system like dichloromethane/hexane or toluene/ethyl acetate might provide better resolution than standard hexane/ethyl acetate. Alternatively, recrystallization from a carefully chosen solvent system may be effective.
Frequently Asked Questions (FAQs)
Q1: What is a standard procedure for quenching the iodination reaction?
A standard method is to pour the reaction mixture into ice-cold water. This helps to precipitate the crude product and dilute the reagents. To neutralize any remaining acid and quench unreacted iodine, a subsequent wash with an aqueous solution of a mild base like sodium bicarbonate, followed by a wash with sodium thiosulfate, is recommended.[1]
Q2: What are the best solvents for recrystallizing this compound?
Ethanol or a mixed solvent system of ethanol/water is commonly used.[2] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals. Other solvent systems that can be effective include mixtures of hexane and ethyl acetate or acetone (B3395972) and water.[2][3]
Q3: How can I confirm the identity and purity of my final product?
The identity of this compound can be confirmed using standard analytical techniques. The melting point of the pure compound is reported to be between 109-111.5°C.[4] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure, while mass spectrometry will show the correct molecular ion peak.[5][6] Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4]
Q4: What safety precautions should be taken during the workup?
This compound is an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
Data Presentation
Table 1: Typical Purification Outcomes for this compound
| Purification Method | Eluent/Solvent System | Typical Yield (%) | Purity (%) | Notes |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | 65-80 | >98 | Effective for removing mono-iodinated species. |
| Recrystallization | Ethanol/Water | 70-85 | >97 | Good for removing baseline impurities from a relatively clean crude product. |
| Recrystallization | Acetone/Water | 60-75 | >96 | An alternative solvent system if ethanol/water fails.[3] |
| Acid-Base Extraction | 1. Dissolve in Ether2. Wash with 1M NaOH3. Acidify aqueous layer4. Extract with Ether | 50-70 | >95 | Useful for removing non-acidic impurities but can lead to lower yields. |
Experimental Protocols
Protocol 1: General Workup and Purification by Recrystallization
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature and slowly pour the contents into a beaker containing ice-water (approx. 5 times the reaction volume).
-
Precipitation: Stir the aqueous mixture for 15-30 minutes. The crude product should precipitate as a pale yellow solid.
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold water and a small amount of cold hexane to remove highly non-polar impurities.
-
Iodine Removal: Transfer the crude solid to a flask and dissolve it in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color dissipates. Subsequently, wash with saturated sodium bicarbonate solution, followed by brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the resulting crude solid in a minimum amount of hot ethanol. While hot, add deionized water dropwise until persistent cloudiness is observed. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Visualizations
Caption: Workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound [webbook.nist.gov]
- 6. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 7. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Diiodosalicylaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,5-diiodosalicylaldehyde derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its subsequent derivatization, particularly in the formation of Schiff bases.
Problem 1: Low Yield or Incomplete Iodination of Salicylaldehyde (B1680747)
Question: I am attempting to synthesize this compound from salicylaldehyde, but I am consistently obtaining low yields and a mixture of mono-iodinated and unreacted starting material. What are the common causes and solutions?
Answer:
Low yields and incomplete reactions during the iodination of salicylaldehyde are common issues. Several factors can contribute to this outcome.
Possible Causes:
-
Insufficiently Activated Iodinating Agent: The electrophilicity of molecular iodine (I₂) alone is often insufficient for efficient aromatic substitution on a moderately activated ring like salicylaldehyde.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and selectivity.
-
Decomposition of Reagents: The iodinating agent or the product may be susceptible to decomposition under the reaction conditions.
Troubleshooting Steps:
-
Choice of Iodinating Agent: Consider using a more reactive iodine source. Iodine monochloride (ICl) or N-iodosuccinimide (NIS) are effective alternatives to molecular iodine for the iodination of activated aromatic rings.[1]
-
Use of an Oxidizing Agent: When using molecular iodine, the addition of an oxidizing agent can generate a more potent electrophilic iodine species in situ.
-
Reaction Temperature and Time: Ensure the reaction is carried out at an appropriate temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions or decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can influence the solubility of reagents and the reaction pathway. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.[2]
-
pH Control: The acidity or basicity of the reaction medium can affect the reactivity of the salicylaldehyde. The hydroxyl group is an activating ortho-, para-director, and its reactivity is pH-dependent.
Problem 2: Difficulty in Purifying this compound
Question: After the synthesis of this compound, I am struggling with the purification. The crude product contains colored impurities and is difficult to crystallize. What are the recommended purification methods?
Answer:
Purification of halogenated salicylaldehydes can be challenging due to the presence of closely related byproducts and colored impurities.
Troubleshooting Steps:
-
Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system is crucial. For this compound, consider solvents such as ethanol, methanol, or a mixture of ethanol and water.[2] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel is a powerful purification technique. A solvent system of increasing polarity (e.g., hexane/ethyl acetate (B1210297) gradient) can effectively separate the desired product from impurities.
-
Washing: Before final purification, washing the crude product with a suitable solvent can remove some impurities. For instance, washing with a cold, non-polar solvent can remove non-polar impurities, while a wash with a dilute aqueous solution of sodium thiosulfate (B1220275) can remove residual iodine.
-
Activated Charcoal Treatment: To remove colored impurities, you can treat a solution of the crude product with activated charcoal before filtration and crystallization.
Problem 3: Low Yield in Schiff Base Formation with this compound
Question: I am reacting this compound with a primary amine to form a Schiff base, but the yield is consistently low. How can I optimize this reaction?
Answer:
The formation of Schiff bases from this compound is a condensation reaction that can be influenced by several factors.
Possible Causes:
-
Steric Hindrance: The bulky iodine atoms at the 3 and 5 positions may sterically hinder the approach of the amine to the aldehyde group.
-
Reversibility of the Reaction: The formation of the imine is a reversible process. The presence of water can drive the equilibrium back to the starting materials.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and the use of a catalyst can significantly affect the reaction outcome.
Troubleshooting Steps:
-
Catalyst: The addition of a catalytic amount of acid (e.g., a few drops of acetic acid) can protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Removal of Water: To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate (B86663), or conducting the reaction in a solvent that forms an azeotrope with water.
-
Solvent: Ethanol and methanol are commonly used solvents for Schiff base synthesis as they are good solvents for both the aldehyde and many amines.[2][3]
-
Reaction Time and Temperature: The reaction is often carried out at room temperature or with gentle heating (reflux).[2][3] Monitor the reaction progress by TLC to determine the optimal time.
-
Purity of Reactants: Ensure that both the this compound and the amine are pure. Impurities can interfere with the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
A1: The characterization of this compound typically involves NMR and IR spectroscopy.
-
¹H NMR (in CDCl₃): You would expect to see a singlet for the aldehyde proton (-CHO) around δ 9.8-10.0 ppm. The aromatic protons will appear as two doublets in the region of δ 7.5-8.5 ppm. The phenolic proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
¹³C NMR (in CDCl₃): The aldehyde carbon will appear around δ 190-200 ppm. The aromatic carbons will have distinct signals, with the carbons bearing the iodine atoms showing characteristic shifts.
-
IR (KBr): Key vibrational bands include a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, a broad O-H stretch from the phenolic hydroxyl group around 3100-3300 cm⁻¹, and C-H stretches for the aromatic ring.
Q2: What are some common side reactions to be aware of during the synthesis of this compound derivatives?
A2: During the initial iodination of salicylaldehyde, the main side products are mono-iodinated salicylaldehydes (3-iodosalicylaldehyde and 5-iodosalicylaldehyde) and unreacted starting material. Over-iodination to form tri- or tetra-iodinated products is less common under controlled conditions but can occur with highly reactive iodinating agents or prolonged reaction times. In subsequent reactions, such as Schiff base formation, side reactions can include the formation of aminals if a secondary amine is used inadvertently or if the reaction conditions are not well-controlled.
Q3: How can I confirm the successful formation of a Schiff base derivative of this compound?
A3: The formation of the imine bond (C=N) in the Schiff base can be confirmed by several spectroscopic techniques:
-
¹H NMR: The most indicative change is the disappearance of the aldehyde proton signal (around δ 9.8-10.0 ppm) and the appearance of a new signal for the imine proton (-CH=N-) typically in the region of δ 8.0-9.0 ppm.
-
IR Spectroscopy: The strong carbonyl (C=O) absorption of the aldehyde (around 1650-1680 cm⁻¹) will disappear, and a new, typically weaker, imine (C=N) stretching band will appear around 1600-1650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the expected molecular weight of the Schiff base.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific laboratory conditions and scale.
Materials:
-
Salicylaldehyde
-
Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
-
Ethanol or Methanol
-
Sodium thiosulfate (for quenching)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve salicylaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride or N-iodosuccinimide in ethanol to the cooled salicylaldehyde solution.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of a Schiff Base Derivative from this compound
Materials:
-
This compound
-
Primary amine
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux for the required time (monitor by TLC).[2]
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, cool the reaction mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Schiff Base Synthesis
| Amine Reactant | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Various monoamines | Methanol or Ethanol | 10-30 min | Room Temp. | 81-92 | [2] |
| 4-Methoxyaniline | Ethanol | 3 hours | Boiling | 74 | [3] |
| Sulfamethazine | Not specified | Not specified | Not specified | Not specified | [4] |
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for the two-step synthesis of this compound Schiff base derivatives.
Diagram 2: Troubleshooting Logic for Low Yield in Schiff Base Synthesis
Caption: A logical flow diagram to troubleshoot low yields in Schiff base synthesis.
References
Validation & Comparative
Comparative Antibacterial Activity of 3,5-Diiodosalicylaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of various 3,5-diiodosalicylaldehyde derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their potential as novel antimicrobial agents.
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new and effective antibacterial compounds. Salicylaldehyde derivatives, particularly halogenated Schiff bases and their metal complexes, have garnered considerable attention for their promising antimicrobial properties. Among these, derivatives of this compound have demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria. This guide summarizes the antibacterial activity of these compounds, presents the experimental methodologies used for their evaluation, and provides a visual representation of the typical experimental workflow.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of various Schiff base derivatives and their metal complexes against several bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Compound/Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Schiff Base Metal Complexes | |||
| 3,5-diiodosalicylalidene-2-morpholinoethylaminozinc(II) (Complex 1) | Bacillus subtilis | Positive | 3.125 |
| Staphylococcus aureus | Positive | 6.25 | |
| Streptococcus faecalis | Positive | 6.25 | |
| Escherichia coli | Negative | 3.125 | |
| Pseudomonas aeruginosa | Negative | 12.5 | |
| Enterobacter cloacae | Negative | 6.25 | |
| 3,5-diiodosalicylalidene-2-morpholinoethylaminomercury(II) (Complex 8) | Bacillus subtilis | Positive | 0.781 |
| Staphylococcus aureus | Positive | 12.5 | |
| Streptococcus faecalis | Positive | 6.25 | |
| Escherichia coli | Negative | 3.125 | |
| Pseudomonas aeruginosa | Negative | 3.125 | |
| Enterobacter cloacae | Negative | 6.25 | |
| 3,5-diiodosalicylalidene-3-morpholinopropylaminomercury(II) (Complex 16) | Bacillus subtilis | Positive | 1.562 |
| Staphylococcus aureus | Positive | 6.25 | |
| Streptococcus faecalis | Positive | 1.562 | |
| Escherichia coli | Negative | 3.125 | |
| Pseudomonas aeruginosa | Negative | 3.125 | |
| Enterobacter cloacae | Negative | 1.562 | |
| 3,5-diiodo-salicylalidene-glycine-cobalt(II) (Complex I) | Bacillus subtilis | Positive | 3.125 |
| Staphylococcus aureus | Positive | 6.25 | |
| Streptococcus faecalis | Positive | 6.25 | |
| Escherichia coli | Negative | 3.125 | |
| Pseudomonas aeruginosa | Negative | 6.25 | |
| Enterobacter cloacae | Negative | 6.25 | |
| General Salicylaldehyde Derivatives | |||
| Halogenated Salicylaldehydes | Various Bacteria & Fungi | N/A | Potent Activity |
Experimental Protocols
The following sections detail the typical methodologies employed in the synthesis and antibacterial evaluation of this compound derivatives.
Synthesis of Schiff Bases and their Metal Complexes
Schiff bases are generally synthesized through a condensation reaction between this compound and a primary amine in an alcoholic solvent, often with heating.[1][2]
General Procedure:
-
This compound is dissolved in a suitable alcohol, such as ethanol (B145695) or methanol.
-
An equimolar amount of the respective primary amine, dissolved in the same solvent, is added to the aldehyde solution.
-
The reaction mixture is then refluxed for a period ranging from a few minutes to several hours.[3][4]
-
Upon cooling, the resulting Schiff base precipitate is collected by filtration, washed with cold solvent, and dried.
For the synthesis of metal complexes, the prepared Schiff base ligand is subsequently reacted with a metal salt (e.g., acetates or chlorides of Zn(II), Cu(II), Ni(II), Co(II), etc.) in an appropriate solvent.[5]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are commonly determined using the broth microdilution method.[6][7]
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar (B569324) medium for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution or broth.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units per milliliter (CFU/mL).[8]
-
This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9]
2. Broth Microdilution Assay:
-
The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[10]
-
Each well is then inoculated with the standardized bacterial suspension.
-
The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth (turbidity).[6]
3. MTT Assay for Bacterial Viability: To further confirm the inhibition of bacterial growth, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is often employed. This colorimetric assay measures the metabolic activity of cells.[12][13]
-
Following the incubation period of the MIC assay, a solution of MTT (typically 0.2-0.5 mg/mL) is added to each well.[12][14]
-
The plate is then incubated for an additional 1-4 hours.[14][15]
-
Living, metabolically active bacteria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol, is added to dissolve the formazan crystals.[13][14]
-
The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.[15] A decrease in purple color intensity compared to the control (bacteria without the test compound) indicates a reduction in bacterial viability.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial activity of this compound derivatives.
Concluding Remarks
The available data indicates that this compound derivatives, particularly Schiff bases and their metal complexes, are a promising class of compounds with significant antibacterial activity. The formation of metal complexes often enhances this activity. The methodologies outlined in this guide provide a standardized framework for the evaluation of these and other novel antimicrobial agents. Further research into the precise mechanisms of action of these compounds is warranted and will be crucial for their future development as therapeutic agents. The general antibacterial mechanism of Schiff bases may involve the formation of hydrogen bonds with cellular components or interference with cell wall synthesis, thereby disrupting normal cellular processes.[16]
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. ijiset.com [ijiset.com]
- 3. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. 2.8.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,5-Diiodosalicylaldehyde and 3,5-Dibromosalicylaldehyde in Schiff Base Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Schiff bases is a cornerstone of medicinal chemistry and materials science, valued for its simplicity and the diverse properties of the resulting imines. The choice of starting materials, particularly the substituted salicylaldehyde (B1680747), is critical in tuning the steric and electronic properties of the final compound. This guide provides an objective, data-driven comparison between two commonly used halogenated precursors: 3,5-diiodosalicylaldehyde and 3,5-dibromosalicylaldehyde (B1199182), focusing on their reactivity in Schiff base formation.
Halogenated salicylaldehyde derivatives are of significant interest as they often yield Schiff bases with enhanced biological activities, including antibacterial and antifungal properties.[1] The nature of the halogen substituent (iodine vs. bromine) can influence reaction kinetics, yield, and the physicochemical properties of the resulting Schiff base and its subsequent metal complexes. Understanding these differences is crucial for rational drug design and the development of new functional materials.
Comparative Analysis of Reactivity
The primary difference in reactivity between this compound and 3,5-dibromosalicylaldehyde in Schiff base condensation reactions lies in the electron-withdrawing effects of the halogen atoms and their steric hindrance. Iodine is less electronegative but larger than bromine, which can affect the electrophilicity of the aldehyde's carbonyl carbon and the overall reaction environment.
A direct comparison in the synthesis of Schiff bases with 4-methoxyaniline (p-anisidine) reveals subtle but important differences in the required reaction conditions.[1] The formation of the diiodo-Schiff base proceeds readily, whereas the dibromo analogue benefits from the addition of an acid catalyst to achieve a comparable, slightly higher yield, albeit over a longer reaction time.[1] This suggests that the dibromo-aldehyde may be slightly less reactive under neutral conditions, necessitating catalytic activation for an efficient reaction.
Quantitative Data Summary
The following table summarizes the experimental results from the synthesis of Schiff bases derived from this compound and 3,5-dibromosalicylaldehyde with 4-methoxyaniline, as reported in the literature.[1]
| Parameter | This compound Derivative | 3,5-Dibromosalicylaldehyde Derivative |
| Starting Aldehyde | This compound | 3,5-Dibromosalicylaldehyde |
| Amine Reactant | 4-Methoxyaniline (p-Anisidine) | 4-Methoxyaniline (p-Anisidine) |
| Solvent | Ethanol (B145695) | Ethanol |
| Reaction Time | 3 hours | 4.5 hours |
| Conditions | Boiled / Reflux | Reflux with Formic Acid (catalyst) |
| Product Yield | 74% | 77% |
| Product Appearance | Orange fine crystalline powder | Orange crystals |
| Melting Point (°C) | 158 °C | 119 °C |
Experimental Protocols
The methodologies provided below are based on established literature procedures for the synthesis of Schiff base ligands from the respective dihalogenated salicylaldehydes.[1]
Protocol 1: Synthesis of (E)-2-((4-methoxyphenyl)imino)methyl)-4,6-diiodophenol
-
Preparation of Solutions: Prepare a solution of this compound (0.37 g, 0.98 mmol) in 5 mL of hot ethanol. In a separate flask, prepare a solution of 4-methoxyaniline (0.12 g, 0.98 mmol) in 5 mL of ethanol.
-
Reaction: Add the 4-methoxyaniline solution to the hot solution of this compound. An orange precipitate should form immediately.
-
Reflux: Boil the reaction mixture for 3 hours.
-
Isolation: After the reaction is complete, filter the mixture to collect the precipitate.
-
Purification: Wash the collected product with boiling ethanol and then with ether.
-
Drying: Dry the final product, an orange fine crystalline solid, under a vacuum.
Protocol 2: Synthesis of (E)-4,6-dibromo-2-(((4-methoxyphenyl)imino)methyl)phenol
-
Preparation of Solutions: Prepare a solution of 3,5-dibromosalicylaldehyde (0.32 g, 1.14 mmol) in 5 mL of hot ethanol. In a separate flask, prepare a solution of 4-methoxyaniline (0.14 g, 1.14 mmol) in 5 mL of ethanol.
-
Reaction: Add the 4-methoxyaniline solution to the hot solution of 3,5-dibromosalicylaldehyde.
-
Catalysis: Add three drops of formic acid to the resulting orange solution to act as a catalyst.
-
Reflux: Reflux the reaction mixture for 4.5 hours.
-
Isolation: Separate the formed precipitate from the solution.
-
Purification: Wash the product with ethanol and recrystallize from 11 mL of ethanol.
-
Drying: Dry the final product, which appears as orange crystals.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, isolation, and characterization of Schiff bases from dihalosalicylaldehydes.
// Define node styles Reactant [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Process [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [fillcolor="#F1F3F4", fontcolor="#202124", shape=parallelogram];
// Define nodes node [style="filled"]; A [label="Dihalo-salicylaldehyde\n+ Amine", class="Reactant"]; B [label="Dissolve in\nHot Ethanol", class="Process"]; C [label="Mix & Reflux\n(with/without catalyst)", class="Process"]; D [label="Precipitation\nof Schiff Base", class="Product"]; E [label="Filter & Wash\n(Ethanol, Ether)", class="Process"]; F [label="Dry under Vacuum", class="Process"]; G [label="Final Product", class="Product"]; H [label="Characterization\n(NMR, FTIR, XRD, etc.)", class="Analysis"];
// Define edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Figure 2: General workflow for Schiff base synthesis and analysis.
Conclusion
Both this compound and 3,5-dibromosalicylaldehyde are effective precursors for Schiff base synthesis. The choice between them may depend on the specific requirements of the target molecule.
-
This compound offers a slightly faster reaction time under neutral conditions, yielding a pure product without the need for an acid catalyst.[1]
-
3,5-Dibromosalicylaldehyde can provide a slightly higher yield but requires a longer reaction time and the use of a catalyst like formic acid.[1]
The significant difference in the melting points of the resulting Schiff bases (158 °C for the iodo-derivative vs. 119 °C for the bromo-derivative) highlights how the choice of halogen directly impacts the solid-state properties of the final product, likely due to differences in molecular weight and intermolecular forces.[1] These factors are critical for drug development professionals, as they influence properties such as solubility and crystal packing. Researchers should consider these trade-offs in reaction conditions and product properties when selecting the optimal starting material for their synthetic targets.
References
A Comparative Guide to the Synthesis of 3,5-Diiodosalicylaldehyde for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3,5-Diiodosalicylaldehyde is a valuable building block in the synthesis of various compounds, including Schiff bases with potential biological activities. This guide provides a comparative analysis of viable synthetic methods for this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method.
Two principal routes for the synthesis of this compound are presented: a two-step synthesis commencing from salicylic (B10762653) acid and a direct, one-step formylation of 2,4-diiodophenol (B1583781).
Comparison of Synthesis Methods
The following table summarizes the quantitative data associated with the different synthesis routes, offering a clear comparison of their performance.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time (approx.) | Yield | Purity |
| Two-Step Synthesis | ||||||
| Step 1a: Iodination of Salicylic Acid | Salicylic Acid | Iodine monochloride, Glacial Acetic Acid | Glacial Acetic Acid/Water | 40 minutes | 91-92% | High |
| Step 1b: Conversion to Aldehyde | 3,5-Diiodosalicylic Acid | 1. Thionyl chloride; 2. Rosenmund Reduction Catalyst (Pd/BaSO₄) | Dichloromethane, Toluene | 2.5 hours (for acid chloride) + Reduction time | Moderate to High (Typical for Rosenmund) | High |
| Direct Formylation | ||||||
| Ortho-Formylation | 2,4-Diiodophenol | Magnesium dichloride, Paraformaldehyde, Triethylamine (B128534) | Tetrahydrofuran (B95107) | 4 hours (reflux) | 68-90% (for analogous substrates) | >95% (crude) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Two-Step Synthesis from Salicylic Acid
This method involves the initial iodination of salicylic acid to form 3,5-diiodosalicylic acid, which is then converted to the target aldehyde.
Step 1a: Synthesis of 3,5-Diiodosalicylic Acid
This protocol is adapted from a well-established procedure with high yields.[1]
-
Dissolve 25 grams (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid in a 2-liter beaker equipped with a mechanical stirrer.
-
With continuous stirring, add a solution of 62 grams (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.
-
Add 725 mL of water to the mixture, which will result in the precipitation of a yellow solid.
-
Gradually heat the reaction mixture to 80°C on a hot plate while stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a Büchner funnel and wash it sequentially with glacial acetic acid and then with water.
-
Dissolve the collected solid in 100 mL of warm acetone (B3395972) and filter by gravity.
-
Slowly add 400 mL of water to the filtrate with shaking to precipitate the purified 3,5-diiodosalicylic acid.
-
Filter the fine, flocculent precipitate by suction, wash with water, and dry to obtain the product.
-
Yield: 64-64.5 grams (91-92%)
-
Purity: High, with a melting point of 235–236°C.
-
Step 1b: Conversion of 3,5-Diiodosalicylic Acid to this compound
This step involves the formation of an acid chloride followed by a Rosenmund reduction.
-
Part 1: Synthesis of 3,5-Diiodosalicyloyl Chloride [2]
-
In a 250 mL three-necked flask, combine 30 mmol of 3,5-diiodosalicylic acid and 90 mmol of thionyl chloride in dichloromethane.
-
Reflux the mixture with stirring at 55°C for approximately 2.5 hours, or until the reaction solution becomes clear.
-
Remove the solvent by rotary evaporation under reduced pressure to obtain the 3,5-diiodosalicyloyl chloride as a yellow solid powder.
-
Yield: Quantitative.
-
-
Part 2: Rosenmund Reduction to this compound
The Rosenmund reduction is a standard method for converting acyl chlorides to aldehydes.[3] While a specific protocol for 3,5-diiodosalicyloyl chloride is not detailed in the searched literature, a general procedure can be followed.
-
Dissolve the synthesized 3,5-diiodosalicyloyl chloride in an anhydrous solvent such as toluene.
-
Add a catalytic amount of Rosenmund catalyst (palladium on barium sulfate), which may be poisoned with a regulator like quinoline-sulfur to prevent over-reduction.
-
Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure to isolate the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Expected Yield: Moderate to high, as is typical for the Rosenmund reduction.
-
Method 2: Direct Ortho-Formylation of 2,4-Diiodophenol
This method offers a more direct route to the target molecule. The following is a general procedure for the highly regioselective ortho-formylation of phenols, which can be adapted for 2,4-diiodophenol.[4][5]
-
In a dry 500 mL three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and under an inert atmosphere (e.g., argon), add 9.52 grams (100 mmol) of anhydrous magnesium dichloride and 4.50 grams (150 mmol) of solid paraformaldehyde.
-
Add 250 mL of dry tetrahydrofuran via syringe.
-
Slowly add 10.12 grams (100 mmol) of triethylamine via syringe and stir the mixture for 10 minutes.
-
Add 50 mmol of 2,4-diiodophenol dropwise via syringe.
-
Immerse the reaction flask in an oil bath preheated to approximately 75°C and reflux for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Further dry the resulting solid under vacuum to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent like hexane (B92381) for further purification.
Synthesis Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis methods.
Caption: Overall workflow for the synthesis of this compound.
Concluding Remarks
Both the two-step synthesis from salicylic acid and the direct ortho-formylation of 2,4-diiodophenol present viable pathways for obtaining this compound.
The two-step synthesis is a well-documented route with high reported yields for the initial iodination step. While the subsequent conversion to the aldehyde via the Rosenmund reduction is a standard and generally effective transformation, the requirement of an additional step and the handling of thionyl chloride and hydrogen gas are points of consideration.
The direct ortho-formylation offers a more streamlined approach. The magnesium-mediated method, in particular, is reported to be highly regioselective for the ortho position and can provide high yields with a relatively simple workup. This makes it an attractive alternative, although specific optimization for the 2,4-diiodophenol substrate may be required.
The choice between these methods will depend on the specific requirements of the researcher, including precursor availability, scale of the reaction, and equipment accessibility. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this compound.
References
A Comparative Analysis of Salicylaldehyde-Derived Metal Complexes: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The versatile chelating ability of salicylaldehyde (B1680747) and its derivatives, particularly Schiff bases, has positioned them as privileged ligands in coordination chemistry. The resulting metal complexes are a subject of intense research due to their diverse biological activities, offering promising avenues for the development of novel therapeutic agents. This guide provides a comparative overview of metal complexes derived from various salicylaldehydes, with a focus on their synthesis, antimicrobial and anticancer properties, and proposed mechanisms of action, supported by experimental data.
Synthesis of Salicylaldehyde Schiff Bases and their Metal Complexes
The synthesis of these complexes is typically a two-step process: the formation of the Schiff base ligand followed by complexation with a metal salt. The Schiff base is synthesized by the condensation reaction of a salicylaldehyde derivative with a primary amine.[1] This is often followed by the addition of a metal salt to a solution of the ligand to form the desired complex.[2]
General Experimental Workflow
The synthesis and evaluation of these metal complexes follow a structured workflow, from initial ligand synthesis to comprehensive biological testing.
Caption: General workflow for the synthesis and evaluation of salicylaldehyde-derived metal complexes.
Comparative Antimicrobial Activity
Metal complexes of salicylaldehyde Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[1][2] This is attributed to the chelation theory, which suggests that the coordination of a metal ion reduces the polarity of the ligand and increases its lipophilicity, thereby facilitating its penetration through the lipid membrane of microorganisms. The following table summarizes the antimicrobial activity of selected metal complexes.
| Complex/Ligand | Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Salicylaldehyde-aniline Schiff base | Escherichia coli | - | >100 | [1] |
| Mg(II)-Salicylaldehyde-aniline complex | Escherichia coli | 12 | - | [1] |
| Ni(II)-Salicylaldehyde-aniline complex | Escherichia coli | 8 | - | [1] |
| [Pd(SalAla)2]Cl2 | Staphylococcus aureus | High Activity | - | [3] |
| [Pd(SalGly)2]Cl2 | Escherichia coli | High Activity | - | [3] |
| Schiff Base L3 (from salicylaldehyde and 2-aminophenol) | Staphylococcus epidermidis | 32 ± 0.36 | - | [4] |
| Schiff Base L3 (from salicylaldehyde and 2-aminophenol) | Pseudomonas aeruginosa | 32 ± 0.36 | - | [4] |
Comparative Anticancer Activity
A significant body of research has focused on the anticancer potential of salicylaldehyde-derived metal complexes.[5] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with their efficacy often surpassing that of the uncomplexed ligands. The mechanism of action is often linked to their ability to interact with DNA and induce apoptosis.[5] The following table presents a comparison of the cytotoxic activity of various complexes, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Complex | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Cu-26 | MCF-7 | 36.38 ± 0.9 | Cisplatin | 26.70 ± 2.2 | [5] |
| Cu-27 | MCF-7 | 28.72 ± 1.1 | Cisplatin | 26.70 ± 2.2 | [5] |
| Cu-28 | MCF-7 | 31.70 ± 0.5 | Cisplatin | 26.70 ± 2.2 | [5] |
| Cu-30 | A-549 | 38.01 ± 0.54 | Cisplatin | 17.91 ± 0.12 | [5] |
| Cu-30 | HeLa | 39.65 ± 0.44 | Cisplatin | 16.13 ± 0.16 | [5] |
| Cu-30 | MCF-7 | 29.63 ± 0.54 | Cisplatin | 13.01 ± 0.44 | [5] |
| Cu-37 | HeLa | 0.46 ± 0.01 | Cisplatin | 10.61 ± 0.86 | [5] |
| Cu-37 | MCF-7 | 0.94 ± 0.06 | Cisplatin | 13.58 ± 1.42 | [5] |
| Cu-37 | Hep-G2 | 0.47 ± 0.06 | Cisplatin | 8.17 ± 0.66 | [5] |
Mechanism of Action: DNA Intercalation
One of the primary proposed mechanisms for the anticancer activity of these metal complexes is their interaction with DNA.[6] Many salicylaldehyde-derived metal complexes, particularly those with planar aromatic ligands, can bind to DNA through intercalation.[5] This involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately triggering apoptosis.
Caption: Proposed mechanism of action involving DNA intercalation by salicylaldehyde metal complexes.
Experimental Protocols
Synthesis of Salicylaldehyde Schiff Base Ligand
A general procedure for the synthesis of a salicylaldehyde Schiff base involves the condensation of salicylaldehyde with a primary amine. For example, to synthesize a salicylaldehyde-aniline Schiff base, equimolar amounts of salicylaldehyde and aniline (B41778) are dissolved in a suitable solvent, such as ethanol (B145695).[1] The mixture is then stirred or refluxed for a specific period.[2] Upon cooling, the Schiff base product often precipitates and can be collected by filtration, washed, and dried.[2]
Synthesis of Metal Complexes
To synthesize the corresponding metal complex, the prepared Schiff base ligand is dissolved in a warm solvent, typically ethanol or methanol.[2] A solution of the desired metal salt (e.g., chloride or acetate (B1210297) salts of Cu(II), Ni(II), Co(II), etc.) in the same or a different solvent is then added dropwise to the ligand solution with continuous stirring.[2] The reaction mixture is often refluxed for several hours to ensure complete complexation.[2] The resulting metal complex precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.[2]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Inoculation of Agar (B569324) Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the dissolved metal complex solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the metal complexes and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a solvent control are also included.
-
Addition of MTT Reagent: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.
-
Formation of Formazan (B1609692): Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.[7]
References
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recentscientific.com [recentscientific.com]
- 3. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Iodo- and Bromo-Substituted Salicylaldehydes
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity imparted by specific chemical substitutions is paramount. This guide provides a comparative overview of the biological activities of iodo-substituted versus bromo-substituted salicylaldehydes, focusing on their antimicrobial and anticancer properties. The information presented herein is a synthesis of available experimental data, intended to inform structure-activity relationship (SAR) studies and guide future research in the design of novel therapeutic agents.
Introduction
Salicylaldehyde (B1680747) and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, possessing a broad spectrum of biological activities. The introduction of halogen atoms onto the salicylaldehyde ring is a common strategy to modulate the physicochemical properties and enhance the therapeutic potential of these compounds. Among the halogens, bromine and iodine are of particular interest due to their distinct electronic and steric properties, which can significantly influence ligand-receptor interactions, membrane permeability, and metabolic stability. This guide aims to provide a direct comparison of the biological effects of iodo- and bromo-substitution on the salicylaldehyde framework, supported by available quantitative data and experimental methodologies.
Antimicrobial Activity: A Head-to-Head Comparison
A seminal study by Cronenberger and colleagues in 1968 investigated the antibacterial and antifungal properties of 3,5-dihalogenated salicylaldehydes, providing a rare direct comparison of iodo- and bromo-substituted analogues. Their work, alongside more recent studies on halogenated salicylaldehydes, highlights the potent antimicrobial effects of these compounds.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) data for 3,5-dibromosalicylaldehyde (B1199182) and 3,5-diiodosalicylaldehyde against various microorganisms. Lower MIC values indicate greater antimicrobial potency.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 3,5-Dibromosalicylaldehyde | Saccharomyces cerevisiae | 5 |
| Escherichia coli | 10 | |
| This compound | Saccharomyces cerevisiae | 10 |
| Escherichia coli | 25 |
Data extracted from Cronenberger et al., 1968.[1]
The data suggests that against Saccharomyces cerevisiae and Escherichia coli, the bromo-substituted salicylaldehyde exhibits stronger inhibitory activity than its iodo-substituted counterpart.
Anticancer Activity: Insights from Halogenated Salicylaldehyde Complexes
While direct comparative studies on the anticancer activity of free iodo- and bromo-substituted salicylaldehydes are limited, research on their metal complexes provides valuable insights into the influence of the halogen substituent. A study on ruthenium(II) polypyridyl complexes incorporating halogenated salicylaldehydes demonstrated that the nature of the halogen significantly impacts cytotoxicity against human cancer cell lines.
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC₅₀) values for ruthenium(II) complexes of 5-bromosalicylaldehyde (B98134) and 3,5-dibromosalicylaldehyde against the A549 human lung carcinoma cell line are presented below. Although an iodo-substituted analogue was not included in this particular study, the data underscores the potent anticancer activity of bromo-substituted salicylaldehyde derivatives.
| Compound | Cell Line | IC₅₀ (µM) |
| Ru(II)-complex of 5-bromosalicylaldehyde | A549 | 15.3 ± 1.2 |
| Ru(II)-complex of 3,5-dibromosalicylaldehyde | A549 | 8.7 ± 0.9 |
Data extracted from a study on Ru(II) complexes of halogenated salicylaldehydes.
The study concluded that dihalogenated ligands confer enhanced cytotoxicity to the Ru(II) complexes compared to monohalogenated ligands, and that bromine provides the highest cytotoxicity among the halogens tested (bromine and chlorine).[2][3][4]
Experimental Protocols
Antimicrobial Activity Assessment (Agar Dilution Method)
The minimum inhibitory concentration (MIC) of the halogenated salicylaldehydes was determined using an agar (B569324) dilution method. A brief outline of a typical protocol is as follows:
-
Preparation of Test Compounds: Stock solutions of the iodo- and bromo-substituted salicylaldehydes are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) are prepared, each containing a specific concentration of the test compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The surfaces of the agar plates are inoculated with the microbial suspensions.
-
Incubation: The inoculated plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general procedure is as follows:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Logical Relationships
The biological activities of salicylaldehyde derivatives can be attributed to their interaction with various cellular targets and signaling pathways. The following diagram illustrates a generalized workflow for the evaluation of these compounds and their potential mechanisms of action.
Caption: Evaluation workflow for halogenated salicylaldehydes.
Conclusion
The available data, though limited in direct comparisons, suggests that both iodo- and bromo-substituted salicylaldehydes are potent biologically active compounds. The comparative antimicrobial data indicates that bromo-substitution may confer slightly greater potency than iodo-substitution against certain microorganisms. In the context of anticancer activity, studies on metal complexes highlight the significant role of bromine in enhancing cytotoxicity.
It is evident that more direct comparative studies are warranted to fully elucidate the structure-activity relationships and to rationally design more effective therapeutic agents based on the salicylaldehyde scaffold. Future research should focus on synthesizing and evaluating a wider range of iodo- and bromo-substituted salicylaldehydes and their derivatives against a broader panel of biological targets under standardized experimental conditions. Such studies will be invaluable for advancing our understanding of the role of halogen substitution in modulating biological activity and for the development of novel drug candidates.
References
Unambiguous Structure Elucidation: X-ray Crystallography of 3,5-Diiodosalicylaldehyde Derivatives
A Comparative Guide for Researchers in Drug Discovery and Materials Science
The precise determination of a molecule's three-dimensional structure is paramount in the fields of drug development and materials science. For derivatives of 3,5-diiodosalicylaldehyde, a versatile scaffold known for its biological activity, X-ray crystallography stands as the definitive method for structural confirmation.[1][2][3] This guide provides a comparative overview of X-ray crystallography against other analytical techniques, supported by experimental data and detailed protocols, to aid researchers in their structural characterization endeavors.
The Decisive Advantage of X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, they often fall short in providing the unambiguous spatial arrangement of atoms.[1][4][5] X-ray crystallography, by contrast, maps the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and stereochemistry, which are critical for understanding biological activity and material properties.[6][7][8]
A primary application of this compound is in the synthesis of Schiff bases, which have demonstrated significant antibacterial and antifungal properties.[2][4][9] The biological efficacy of these Schiff base metal complexes is intrinsically linked to their geometry, making definitive structural analysis essential.[10]
Comparative Analysis of Characterization Techniques
The following table summarizes the capabilities of X-ray crystallography in comparison to other common analytical methods for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[3][10] | Unambiguous structural determination.[6] | Requires a suitable single crystal, which can be challenging to grow. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters.[11] | Useful for polycrystalline materials and phase purity analysis. | Does not provide detailed atomic coordinates for new structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).[4] | Excellent for characterizing molecules in solution, non-destructive. | Does not directly provide 3D structure; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, O-H).[1][5] | Fast, simple, and provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[9] | High sensitivity and accuracy in determining molecular mass. | Does not provide information on the 3D arrangement of atoms. |
| UV-Vis Spectroscopy | Electronic transitions within the molecule.[4][5] | Provides information about conjugation and chromophores. | Offers limited structural detail. |
Crystallographic Data of a this compound Schiff Base Complex
The following table presents representative crystallographic data for a zinc(II) complex of a Schiff base derived from this compound and 2-morpholinoethylamine, as reported in the literature.[3]
| Parameter | Value |
| Chemical Formula | C₂₆H₃₀I₄N₄O₄Zn |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.938(2) |
| b (Å) | 11.937(2) |
| c (Å) | 14.527(3) |
| α (°) | 87.14(3) |
| β (°) | 79.03(3) |
| γ (°) | 76.20(3) |
| Volume (ų) | 1565.1(5) |
| Z | 2 |
| Final R indices [I>2σ(I)] | R₁ = 0.0486, wR₂ = 0.1175 |
This data provides a unique and verifiable fingerprint of the compound's solid-state structure.
Experimental Protocols
Synthesis of a this compound Schiff Base
This protocol describes the synthesis of a Schiff base ligand from this compound and a primary amine, a common precursor for crystallographic studies.[1][12]
-
Dissolution of Aldehyde: Dissolve one equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol) in a round-bottom flask with stirring.
-
Dissolution of Amine: In a separate flask, dissolve one equivalent of the primary amine in the same solvent.
-
Reaction: Slowly add the amine solution to the aldehyde solution at room temperature. An immediate precipitate may form.
-
Reflux: Heat the reaction mixture to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated product by filtration.
-
Purification: Wash the product with cold solvent to remove any unreacted starting materials. If necessary, the product can be recrystallized from a suitable solvent to obtain high-purity crystals for X-ray analysis.
-
Drying: Dry the purified Schiff base product under vacuum.
Single-Crystal X-ray Diffraction
The following is a generalized workflow for the structural determination of a this compound derivative using single-crystal X-ray diffraction.[13][14][15][16]
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[8]
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.[7]
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the synthesis and structural confirmation of this compound products.
Caption: Workflow for the synthesis of a this compound Schiff base.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 10. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. materials.ox.ac.uk [materials.ox.ac.uk]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to 3,5-Diiodosalicylaldehyde Metal Chelates: In Vitro and In Silico Perspectives
For Researchers, Scientists, and Drug Development Professionals
The intrinsic biological activities of salicylaldehyde (B1680747) derivatives have long been a subject of scientific inquiry. The introduction of iodine atoms at the 3 and 5 positions of the salicylaldehyde scaffold, coupled with chelation to various metal ions, has given rise to a class of compounds with enhanced and diverse pharmacological potential. This guide provides a comparative overview of 3,5-diiodosalicylaldehyde metal chelates, presenting key findings from in vitro and in silico studies to aid in the evaluation and selection of these compounds for further research and development. The data presented herein is a synthesis of findings from multiple research endeavors, highlighting the antimicrobial and anticancer activities of these promising molecules.
Performance Comparison of Metal Chelates
The biological efficacy of this compound is significantly amplified upon chelation with transition metals. The resulting Schiff base metal complexes have demonstrated a broad spectrum of activity against various bacterial, fungal, and cancer cell lines. The following tables summarize the quantitative data from these studies, offering a direct comparison of their performance.
Antimicrobial Activity
The antimicrobial potential of these metal chelates is often attributed to the synergistic effect of the this compound moiety and the coordinated metal ion. This combination can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with DNA replication.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Schiff Base Metal Chelates against Bacterial Strains (µg/mL)
| Complex | Bacillus subtilis | Staphylococcus aureus | Streptococcus faecalis | Pseudomonas aeruginosa | Escherichia coli | Enterobacter cloacae |
| Ligand (HL) | >100 | >100 | >100 | >100 | >100 | >100 |
| [Cu(L)₂] | 3.125 | 6.25 | 6.25 | 12.5 | 3.125 | 6.25 |
| [Zn(L)₂] | 0.781 | 12.5 | 6.25 | 3.125 | 3.125 | 6.25 |
| [Ni(L)₂] | 6.25 | 6.25 | 3.125 | 6.25 | 6.25 | 3.125 |
| [Co(L)₂] | 3.125 | 6.25 | 6.25 | 3.125 | 3.125 | 6.25 |
| [Fe(L)₂(H₂O)₂] | - | - | - | - | - | - |
| [Cd(L)₂] | 1.562 | 6.25 | 1.562 | 3.125 | 3.125 | 1.562 |
Note: Data compiled from multiple sources.[1] 'L' represents the Schiff base ligand derived from this compound.
Table 2: Antifungal Activity of a this compound Schiff Base and its Metal Chelates (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Ligand (HL) | Moderate Activity | Moderate Activity |
| [Zn(L)₂(H₂O)₂] | Excellent Activity | Excellent Activity |
| [Cu(L)₂(H₂O)₂] | Good Activity | Good Activity |
| [Ni(L)₂(H₂O)₂] | Moderate Activity | Moderate Activity |
| [Co(L)₂(H₂O)₂] | Moderate Activity | Moderate Activity |
| [Fe(L)₂(H₂O)₂] | Excellent Activity | Excellent Activity |
Note: Qualitative descriptions are based on the enhancement of activity upon chelation as reported in the literature.[2][3] 'HL' refers to the Schiff base ligand derived from sulfamethazine (B1682506) and this compound.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound metal chelates against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through DNA interaction and the inhibition of key cellular enzymes.
Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of Metal Complexes against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Cisplatin (Standard) | <10 | - | 13.3 ± 1.4 |
| [Cu(L¹)₂] | <10 | - | - |
| [Ni(L¹)₂] | <10 | - | - |
| Cobalt Complex | - | - | 13.2 ± 0.8 |
Note: Data extracted from studies on various salicylaldehyde-based Schiff base metal complexes, indicating the potential of this class of compounds.[4][5] L¹ represents a ligand derived from a polycyclic aromatic compound.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Synthesis of Schiff Base Ligand and Metal Chelates
A common synthetic route involves the condensation reaction between this compound and a primary amine to form the Schiff base ligand. The subsequent chelation with a metal salt yields the final complex.
General Procedure:
-
Schiff Base Synthesis: An equimolar amount of this compound is dissolved in a suitable solvent (e.g., ethanol). To this solution, an equimolar amount of the respective primary amine (e.g., sulfamethazine, 2-morpholinoethylamine) is added.[2][3] The mixture is then refluxed for a specified period. The formation of the Schiff base can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration and purified by recrystallization.
-
Metal Chelate Synthesis: The synthesized Schiff base ligand is dissolved in an appropriate solvent. A solution of the metal salt (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂) in the same or a compatible solvent is added dropwise to the ligand solution in a 1:2 metal-to-ligand molar ratio.[2][3] The reaction mixture is stirred and may be heated to facilitate complex formation. The resulting metal chelate precipitates out of the solution and is collected by filtration, washed, and dried.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
In Silico Studies: Molecular Docking
Molecular docking simulations are employed to predict the binding orientation and affinity of the synthesized compounds with specific biological targets, providing insights into their potential mechanisms of action.
Methodology:
-
Software: Molecular Operating Environment (MOE) is a commonly used software for these simulations.[2]
-
Target Proteins: The crystal structures of target proteins (e.g., DNA gyrase, various enzymes) are retrieved from the Protein Data Bank (PDB).
-
Ligand and Complex Preparation: The 3D structures of the Schiff base ligand and its metal chelates are generated and optimized.
-
Docking Simulation: The prepared ligands are docked into the active site of the target protein. The simulation predicts the most favorable binding poses and calculates the binding energy or docking score, which indicates the strength of the interaction.
Visualizing Molecular Interactions and Workflows
To better understand the complex relationships and processes involved in the study of these metal chelates, the following diagrams have been generated using the DOT language.
Caption: Synthetic route for this compound metal chelates.
Caption: Workflow for the biological evaluation of metal chelates.
Caption: Logical flow of in silico molecular docking studies.
This guide serves as a foundational resource for understanding the potential of this compound metal chelates. The compiled data and methodologies provide a basis for comparative analysis and the design of future studies in the pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Comparative Analysis of Antioxidant Activity in Salicylaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various salicylaldehyde (B1680747) derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in making informed decisions for the development of novel therapeutic agents. Salicylaldehyde and its derivatives are a class of compounds recognized for their therapeutic potential, including significant antioxidant properties.[1] Their chemical structure allows for modifications that can enhance their ability to scavenge free radicals and chelate metals, key mechanisms in mitigating oxidative stress.
Quantitative Data Summary
The antioxidant activities of salicylaldehyde derivatives have been evaluated using various in vitro assays. The following tables summarize the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and percentage of inhibition, to allow for a clear comparison of their potency.
Salicylaldehyde-Derived Secondary Amines
Six secondary amine derivatives of salicylaldehyde were synthesized and evaluated for their antioxidant properties using ABTS and phenanthroline assays. The results indicated that several of these compounds exhibited significant antioxidant activity, with some surpassing the efficacy of standard antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[1]
| Compound/Derivative | ABTS Assay IC50 (µM) | Phenanthroline Assay A0.5 (µM) |
| Compound 1 | > 10 | 31.73 ± 1.15 |
| Compound 2 | 5.14 ± 0.11 | 14.28 ± 1.07 |
| Compound 3 | > 10 | 25.64 ± 1.11 |
| Compound 4 | 9.91 ± 0.19 | 19.42 ± 1.05 |
| Compound 5 | 6.33 ± 0.15 | 9.42 ± 1.02 |
| Compound 6 | 8.87 ± 0.17 | 11.11 ± 1.03 |
| BHT (Standard) | 8.22 ± 0.45 | 7.32 ± 0.83 |
| BHA (Standard) | 7.16 ± 1.66 | 6.31 ± 0.83 |
Data sourced from a 2025 study on salicylaldehyde-derived secondary amines.[1]
Salicylaldehyde p-Nitrophenylhydrazone Derivatives
A series of p-nitrophenylhydrazone derivatives of salicylaldehyde were synthesized and their antioxidant activities were investigated through DPPH radical scavenging, ABTS radical scavenging, and metal chelating assays. These compounds demonstrated notable free radical-scavenging capabilities.
| Compound/Derivative | DPPH Scavenging Activity (%) (at 50 µg/mL) | ABTS Scavenging Activity (%) (at 50 µg/mL) | Metal Chelating Activity (%) (at 20 µg/mL) |
| Compound 3a | 92.42 | 63.49 | 28.59 |
| Compound 3b | 85.50 | 63.13 | 23.30 |
| Compound 3c | 82.35 | 53.50 | 22.29 |
| Compound 3d | 78.43 | 50.23 | 20.15 |
| Compound 3e | 75.29 | 47.92 | 16.33 |
| Compound 3f | 70.59 | 24.28 | 14.96 |
| BHA (Standard) | 90.20 | - | - |
| BHT (Standard) | 88.24 | - | - |
| α-tocopherol (Standard) | 86.27 | 26.09 | - |
| Ascorbic acid (Standard) | - | 53.82 | - |
| EDTA (Standard) | - | - | 17.14 |
Data adapted from a study on p-substituted salicylaldehyde phenylhydrazone derivatives.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test salicylaldehyde derivatives are prepared.
-
A specific volume of the test compound solution (e.g., 100 µL) is mixed with a volume of the DPPH solution (e.g., 100 µL) in a 96-well microplate.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the salicylaldehyde derivatives are prepared.
-
A small volume of the test compound solution is added to a specific volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathway
Salicylaldehyde derivatives can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.[2][3]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, including some salicylaldehyde derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes and proteins.
Caption: Nrf2 signaling pathway activation by salicylaldehyde derivatives.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 3,5-Diiodosalicylaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for 3,5-Diiodosalicylaldehyde, ensuring the well-being of laboratory personnel and adherence to safety standards.
Chemical Identifier and Properties
| Property | Value |
| IUPAC Name | 2-hydroxy-3,5-diiodobenzaldehyde |
| CAS Number | 2631-77-8 |
| Molecular Formula | C7H4I2O2 |
| Molecular Weight | 373.91 g/mol |
| Appearance | Cream or pale yellow to yellow-green or yellow-brown powder/crystal[1] |
| Melting Point | 109-110 °C |
| Solubility | Insoluble in water[2][3] |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
The signal word for this chemical is Warning .[5]
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5]
-
A certified chemical fume hood is required to minimize inhalation of dust and potential vapors.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or significant dust generation.[6]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves for incidental contact.[7] For prolonged handling or when working with larger quantities, consult the glove manufacturer's resistance guide to ensure adequate protection. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat or a standard lab coat made of cotton should be worn and fully buttoned.[6]
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
-
-
Respiratory Protection:
-
For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a full-face respirator, may be necessary if engineering controls are insufficient to maintain exposure below permissible limits.[6]
-
3. Handling Procedures:
-
Avoid direct contact with skin and eyes.[5]
-
Minimize the formation of dust and aerosols.[5] Use non-sparking tools for handling the solid.[5]
-
Weigh the chemical in a fume hood or a ventilated balance enclosure.
-
Keep the container tightly closed when not in use.[5]
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
The storage area should be designated for combustible solids.
-
Store away from incompatible materials.
Disposal Plan
1. Waste Collection:
-
All waste containing this compound, including contaminated PPE and weighing papers, must be collected as hazardous waste.
-
Use a designated, clearly labeled, and compatible hazardous waste container.[8] The label must include the words "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Keep the waste container securely capped at all times, except when adding waste.[9]
2. Rinsate Collection:
-
Triple rinse any container that held this compound with a suitable solvent.
-
The first rinse of a container holding a highly toxic chemical should be collected as hazardous waste.[8] Given the irritation warnings, it is best practice to collect all rinsate as hazardous waste.
3. Disposal Procedure:
-
Do not dispose of this compound down the drain.[8]
-
For larger quantities, the recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] This process must be carried out by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8]
Experimental Workflow Visualization
Caption: Safe handling workflow for this compound.
References
- 1. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 2631-77-8 [m.chemicalbook.com]
- 4. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
